molecular formula C5H10O2 B597911 (R)-Tetrahydrofuran-3-ylmethanol CAS No. 124506-31-6

(R)-Tetrahydrofuran-3-ylmethanol

Cat. No.: B597911
CAS No.: 124506-31-6
M. Wt: 102.133
InChI Key: PCPUMGYALMOCHF-RXMQYKEDSA-N
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Description

(R)-Tetrahydrofuran-3-ylmethanol (CAS 124506-31-6) is a valuable chiral building block and intermediate in organic synthesis and pharmaceutical research. This compound features a tetrahydrofuran ring with a hydroxymethyl group on the chiral (R)-configured carbon, making it a versatile synthon for constructing more complex, optically active molecules . One of its primary research applications is serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). For instance, it is used in the synthetic pathway for antiviral drugs such as Penciclovir . The synthesis of this chiral alcohol can be achieved through several methods, including the catalytic hydrogenation of furan-3-ylmethanol, which provides an efficient route to the target molecule . Supplied as a liquid, this product has a molecular formula of C5H10O2 and a molecular weight of 102.13 g/mol . For optimal stability, it is recommended to store the compound sealed in a dry environment, with some suppliers recommending cool temperatures (2-8°C) or room temperature in a dark place . This product is intended for research and laboratory use only. It is not approved for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) and adhere to their institution's safety protocols when handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3R)-oxolan-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPUMGYALMOCHF-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (R)-Tetrahydrofuran-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of (R)-Tetrahydrofuran-3-ylmethanol, a key chiral building block in organic synthesis and drug development. The information is presented to facilitate its use in research and manufacturing environments.

Core Physical Properties

This compound, with the CAS Number 124506-31-6, is a colorless to light yellow liquid under standard conditions.[1] Its chemical structure consists of a tetrahydrofuran ring substituted with a hydroxymethyl group at the 3-position, with the stereochemistry defined as (R).

Quantitative Data Summary

The following table summarizes the key physical properties of Tetrahydrofuran-3-ylmethanol. It is important to note that some data has been reported for the racemic mixture, which can serve as a close approximation for the pure (R)-enantiomer in many applications.

Physical PropertyValueNotes
Molecular Formula C₅H₁₀O₂
Molecular Weight 102.13 g/mol [1]
Boiling Point 77 °C @ 4 mmHgData for racemic mixture.
Density 1.07 g/cm³ (Specific Gravity 20/20)Data for racemic mixture.
Refractive Index 1.46Data for racemic mixture.
Flash Point 98 °CData for racemic mixture.
Physical Form Colorless to light yellow clear liquid[1]
Purity >98.0% (GC)Typical purity from commercial suppliers.
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)

Experimental Protocols for Property Determination

Accurate determination of physical properties is crucial for process development, safety, and quality control. The following are detailed methodologies for measuring the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Micro-scale Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, a micro-boiling point determination is suitable.

Apparatus:

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating apparatus (e.g., oil bath or heating block)

  • Stirring mechanism for the heating bath

Procedure:

  • A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the bottom of the test tube.

  • The assembly is immersed in a heating bath.

  • The bath is heated slowly and stirred continuously.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2]

Determination of Density (Pycnometer Method)

Density is the mass per unit volume of a substance. The pycnometer method provides high accuracy for liquids.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Constant temperature bath

Procedure:

  • The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined (m_pyc).

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

  • The filled pycnometer is placed in a constant temperature bath until it reaches thermal equilibrium.

  • The pycnometer is removed, dried, and its mass is accurately determined (m_pyc+sample).

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water). Its mass is then determined (m_pyc+ref).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = ((m_pyc+sample - m_pyc) / (m_pyc+ref - m_pyc)) * ρ_ref where ρ_ref is the density of the reference liquid at the same temperature.

Determination of Refractive Index (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquids.

Apparatus:

  • Abbe refractometer

  • Constant temperature water circulator

  • Light source (typically sodium D-line, 589 nm)

  • Dropper or pipette

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

  • A few drops of the liquid sample are placed on the surface of the measuring prism.

  • The prisms are closed and locked.

  • The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale.

  • The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Logical Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control of an incoming sample of this compound in a research or development setting.

QC_Workflow cluster_0 Sample Reception & Initial Checks cluster_1 Physical Property Testing cluster_2 Chemical Purity & Identity cluster_3 Decision cluster_4 Disposition A Receive Sample of This compound B Visual Inspection (Color, Clarity) A->B C Documentation Review (CoA, SDS) B->C D Density Measurement (Pycnometer) C->D E Refractive Index Measurement (Abbe Refractometer) C->E F Boiling Point Determination (Micro-scale) C->F G Gas Chromatography (GC) (Purity Assay) C->G H Chiral HPLC (Enantiomeric Excess) C->H I NMR Spectroscopy (Structural Confirmation) C->I J Compare to Specifications D->J E->J F->J G->J H->J I->J K Accept for Use J->K Pass L Reject and Quarantine J->L Fail

Caption: Quality control workflow for this compound.

This guide provides essential physical property data and standardized experimental protocols to support the work of researchers, scientists, and drug development professionals in utilizing this compound. Adherence to these methods will ensure consistent and reliable data for all research and development applications.

References

(R)-Tetrahydrofuran-3-ylmethanol: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 124506-31-6

(R)-Tetrahydrofuran-3-ylmethanol is a chiral heterocyclic alcohol that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, most notably the HIV-1 protease inhibitor, Darunavir. Its stereodefined structure and versatile reactivity make it a valuable intermediate for drug development professionals and researchers in medicinal chemistry.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on experimental details and its role in drug discovery.

Physicochemical Properties

This compound is a colorless to pale yellow liquid or semi-solid at room temperature. A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Boiling Point 78.6-79.4 °C at 17 mmHg 75.8-77.2 °C at 4 mmHg[2]
Density (Predicted) 1.038 ± 0.06 g/cm³[3]
Physical Form Colorless to yellow to brown liquid or semi-solid
Storage Temperature 2-8°C, sealed in a dry environment

Spectroscopic Data

While specific spectra are not publicly available in all databases, typical spectroscopic data for this compound would include:

  • ¹H NMR: A patent (CN102241649A) provides the following ¹H NMR data (500MHz, CDCl₃) δ: 4.032-3.649 (m, 5H), 3.600-3.444 (m, 3H), 2.458-2.366 (m, 1H), 2.019-1.911 (m, 1H), 1.632-1.522 (m, 1H).[2]

  • ¹³C NMR: Expected signals would correspond to the five carbon atoms of the tetrahydrofuran ring and the hydroxymethyl group.

  • IR Spectroscopy: Characteristic peaks would be observed for the O-H stretch of the alcohol and C-O stretches of the ether and alcohol.

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 102.13.

Synthesis of this compound

The enantioselective synthesis of this compound is crucial for its application in chiral drug synthesis. Several strategies have been developed, primarily focusing on asymmetric synthesis and the resolution of racemic mixtures.

General Synthetic Approach

A common synthetic route starts from achiral precursors like 3-furoic acid or 3-furfural. This involves a two-step process:

  • Reduction of the Furan Ring Precursor: The carboxyl or aldehyde group is reduced to a hydroxymethyl group.

  • Asymmetric Hydrogenation: The furan ring is then hydrogenated to a tetrahydrofuran ring using a chiral catalyst to induce the desired (R)-stereochemistry.

G

Experimental Protocol: General Synthesis from 3-Furfural

The following is a generalized experimental protocol based on the principles described in patent literature[2]. Note: This is a representative procedure and may require optimization.

Step 1: Reduction of 3-Furfural to 3-Furanmethanol

  • Dissolve 3-furfural in a suitable solvent such as tetrahydrofuran (THF) or an alcohol (e.g., ethanol, methanol).

  • Add a reducing agent, for example, sodium borohydride, in portions while maintaining the reaction temperature. A catalyst like zinc chloride may also be employed.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Work up the reaction by carefully adding an acid to neutralize the excess reducing agent, followed by extraction with an organic solvent.

  • Purify the resulting 3-furanmethanol by distillation or chromatography.

Step 2: Asymmetric Hydrogenation of 3-Furanmethanol

  • In a high-pressure reactor, dissolve 3-furanmethanol in a suitable solvent (e.g., an alcohol).

  • Add a chiral catalyst. While the specific catalyst for the (R)-enantiomer is proprietary in many industrial processes, common catalysts for asymmetric hydrogenations include complexes of rhodium or ruthenium with chiral phosphine ligands.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 3 MPa).

  • Heat the reaction mixture to the specified temperature (e.g., 140°C) and stir for several hours.

  • After the reaction is complete, cool the reactor, release the pressure, and filter off the catalyst.

  • The resulting this compound can be purified by distillation under reduced pressure.

Application in Drug Synthesis: The Case of Darunavir

This compound is a key chiral building block in the synthesis of the HIV-1 protease inhibitor Darunavir. It forms a part of the bis-tetrahydrofuran (bis-THF) ligand, which is crucial for the drug's potent activity. The bis-THF moiety is designed to maximize interactions, particularly hydrogen bonding, with the backbone atoms in the S2 subsite of the HIV-1 protease active site.

G

Experimental Protocol: General Coupling Procedure

The incorporation of this compound into the Darunavir scaffold typically involves its activation followed by coupling with an amine. The following is a generalized procedure.

  • Activation of the Hydroxyl Group: The primary alcohol of this compound is activated to facilitate nucleophilic attack by an amine. This can be achieved by reacting it with a suitable reagent, such as phosgene or a phosgene equivalent (e.g., triphosgene, 4-nitrophenyl chloroformate), in the presence of a base (e.g., pyridine) in an inert solvent (e.g., dichloromethane). This forms a reactive intermediate like a chloroformate or a carbonate.

  • Coupling with the Amine: The activated intermediate is then reacted with the appropriate amine fragment of the Darunavir backbone. This is a nucleophilic substitution reaction where the amine displaces the leaving group (e.g., chloride, p-nitrophenoxide) to form a carbamate linkage.

  • Purification: The final product is purified using standard techniques such as column chromatography and/or recrystallization to yield the desired drug molecule.

Biological Activity

Currently, there is no publicly available information on the intrinsic biological activity or pharmacology of this compound itself. Its significance in the pharmaceutical industry is primarily as a chiral synthon. The biological effects of the tetrahydrofuran moiety are realized in the context of the final drug molecule, where it contributes to the binding affinity and overall efficacy. For instance, in Darunavir, the tetrahydrofuran rings are critical for establishing hydrogen bonds with the HIV-1 protease enzyme.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a vital chiral building block in modern medicinal chemistry. Its stereospecific synthesis and application in the construction of complex pharmaceutical agents like Darunavir highlight the importance of chiral synthons in drug discovery and development. Further research into novel and efficient asymmetric syntheses of this compound will continue to be of great interest to the scientific community.

References

An In-depth Technical Guide to (R)-Tetrahydrofuran-3-ylmethanol: Molecular Structure, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-Tetrahydrofuran-3-ylmethanol , a chiral molecule of significant interest in medicinal chemistry, serves as a versatile building block in the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its molecular structure, stereochemistry, and key physicochemical properties, alongside a detailed, illustrative synthesis protocol and spectroscopic analysis.

Molecular Structure and Chemical Identity

This compound is a derivative of tetrahydrofuran, a five-membered saturated cyclic ether. The molecule is characterized by a hydroxymethyl group attached to the third carbon of the tetrahydrofuran ring. The "(R)" designation specifies the absolute configuration at the chiral center (C3), indicating a right-handed orientation of the substituents according to the Cahn-Ingold-Prelog priority rules.

Identifier Value
IUPAC Name [(3R)-oxolan-3-yl]methanol
Synonyms (3R)-tetrahydro-3-furanylmethanol, (R)-(Tetrahydrofuran-3-yl)methanol
CAS Number 124506-31-6
Molecular Formula C5H10O2
Molecular Weight 102.13 g/mol
InChI Key PCPUMGYALMOCHF-RXMQYKEDSA-N
Canonical SMILES C1C--INVALID-LINK--OC1

Stereochemistry and Physicochemical Properties

The stereochemistry of this compound is crucial for its application in the synthesis of enantiomerically pure drugs, where specific stereoisomers often exhibit desired therapeutic activity while others may be inactive or even harmful.

Quantitative data on the physicochemical properties of the pure (R)-enantiomer are not consistently available in the literature. The following table includes data for the closely related racemic mixture, (Tetrahydrofuran-3-yl)methanol, and the analogous (R)-(-)-3-Hydroxytetrahydrofuran, which can provide an estimation of its properties.

Property (Tetrahydrofuran-3-yl)methanol (Racemic) (R)-(-)-3-Hydroxytetrahydrofuran
Physical Form Colorless to light yellow liquidLiquid
Boiling Point 76-77 °C at 4 mmHg[1]181 °C (lit.)
Density 1.061 g/mL1.097 g/mL at 25 °C (lit.)
Optical Rotation Not Applicable[α]20/D −18°, c = 2.4 in methanol

Synthesis and Experimental Protocols

Illustrative Experimental Protocol: Reduction of (S)-3-hydroxy-gamma-butyrolactone

This protocol is based on established methods for the reduction of lactones to diols and subsequent cyclization to form tetrahydrofuran derivatives.

Materials:

  • (S)-3-hydroxy-gamma-butyrolactone

  • Borane-tetrahydrofuran complex (BH3·THF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH4)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reduction of the Lactone:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen) is charged with a solution of (S)-3-hydroxy-gamma-butyrolactone in anhydrous THF.

    • The flask is cooled to 0 °C in an ice bath.

    • A solution of borane-tetrahydrofuran complex (BH3·THF) is added dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Cyclization:

    • After the reaction is complete, the flask is cooled to 0 °C, and the excess borane is quenched by the slow, dropwise addition of methanol until the gas evolution ceases.

    • The solvent is removed under reduced pressure.

    • The resulting residue is dissolved in diethyl ether and washed sequentially with saturated aqueous NH4Cl solution and brine.

    • The organic layer is dried over anhydrous MgSO4, filtered, and the solvent is evaporated to yield the crude 1,3,4-butanetriol.

  • Intramolecular Cyclization (Illustrative):

    • The crude triol can be cyclized to form the tetrahydrofuran ring under acidic conditions. This step is highly dependent on the specific substrate and may require optimization. A general approach would involve dissolving the triol in a suitable solvent and treating it with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) with heating.

  • Purification:

    • The final product, this compound, is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

dot```dot graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="(S)-3-hydroxy-gamma-butyrolactone", shape=ellipse, fillcolor="#FBBC05"]; Reduction [label="Reduction with BH3·THF"]; Workup [label="Quenching and Extraction"]; Triol [label="Crude 1,3,4-butanetriol", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cyclization [label="Acid-catalyzed Cyclization"]; Purification [label="Column Chromatography"]; Product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Reduction [label="Anhydrous THF, 0°C to reflux"]; Reduction -> Workup [label="Methanol quench"]; Workup -> Triol; Triol -> Cyclization [label="p-TsOH (cat.), heat"]; Cyclization -> Purification; Purification -> Product; }

Caption: Role of this compound in drug development.

Conclusion

This compound is a valuable chiral synthon for the pharmaceutical industry. Its well-defined stereochemistry and the favorable properties conferred by the tetrahydrofuran ring make it an attractive component in the design and synthesis of novel therapeutics. Further research into efficient and scalable enantioselective synthetic routes and the exploration of its incorporation into a wider range of drug candidates will continue to be of high interest to the scientific community.

References

Spectral Analysis of (R)-Tetrahydrofuran-3-ylmethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for the chiral molecule (R)-Tetrahydrofuran-3-ylmethanol. This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents. A comprehensive understanding of its spectral characteristics is crucial for its identification, purity assessment, and structural elucidation in complex chemical environments.

Due to the limited availability of public, experimentally derived spectral data for this specific enantiomer, this guide presents high-quality predicted ¹H and ¹³C NMR data. These predictions are generated using advanced computational algorithms that provide reliable and accurate spectral parameters, serving as a robust reference for researchers.

Predicted ¹H and ¹³C NMR Spectral Data

The predicted proton and carbon NMR data for this compound are summarized below. These tables detail the chemical shifts (δ) in parts per million (ppm), the multiplicity of the signals, and the coupling constants (J) in Hertz (Hz).

Proton (¹H) NMR Data (Predicted)
Atom No.Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13.55dd10.5, 4.5
1'3.45dd10.5, 6.5
23.80 - 3.95m-
31.90 - 2.05m-
43.65 - 3.78m-
5 (CH)2.40 - 2.50m-
OH(Broad singlet, variable)s-
Carbon (¹³C) NMR Data (Predicted)
Atom No.Chemical Shift (δ, ppm)
1 (CH₂)65.2
2 (CH₂)72.8
3 (CH₂)32.5
4 (CH₂)68.1
5 (CH)42.3

Visualization of Molecular Structure

The following diagram illustrates the chemical structure of this compound, with atoms numbered for correlation with the NMR data tables.

molecular_structure C1 CH₂OH (1) C5 CH (5) C5->C1 C4 CH₂ (4) C5->C4 O O C4->O C2 CH₂ (2) O->C2 C3 CH₂ (3) C2->C3 C3->C5

Molecular structure of this compound.

Experimental Protocol for NMR Spectroscopy

The acquisition of high-quality NMR spectra is essential for accurate structural analysis. The following is a detailed, generalized protocol for obtaining ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the purified this compound sample into a clean, dry vial.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm. Other solvents such as acetone-d₆, DMSO-d₆, or methanol-d₄ can be used depending on the sample's solubility and the desired chemical shift dispersion.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Homogenization: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

  • Transfer to NMR Tube: Using a clean pipette, transfer the solution into a standard 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. TMS is assigned a chemical shift of 0.00 ppm.

NMR Instrument Parameters

The following are typical parameters for a modern NMR spectrometer (e.g., 400-600 MHz). These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): Typically 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for quantitative measurements.

  • Number of Scans (NS): 8-16 scans are usually sufficient for a sample of this concentration.

  • Spectral Width (SW): A range of -2 to 12 ppm is generally adequate for most organic molecules.

  • Temperature: 298 K (25 °C).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to single lines for each unique carbon.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required, typically ranging from 1024 to 4096 or more, depending on the sample concentration.

  • Spectral Width (SW): A range of 0 to 220 ppm covers the chemical shifts of most organic compounds.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A baseline correction is applied to obtain a flat baseline across the spectrum.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

  • Peak Picking: The chemical shifts of all significant peaks are identified and tabulated.

Logical Workflow for Spectral Analysis

The process of analyzing and interpreting NMR data follows a logical progression from sample preparation to final structural confirmation.

spectral_analysis_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Instrument Parameters transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_base Phase & Baseline Correction ft->phase_base reference Reference Spectrum phase_base->reference peak_pick Peak Picking & Integration reference->peak_pick assign Assign Signals to Molecular Structure peak_pick->assign confirm Structural Confirmation assign->confirm

Workflow for NMR spectral analysis.

Spectroscopic Analysis of (R)-Tetrahydrofuran-3-ylmethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Infrared (IR) and Mass Spectrometry (MS) data for (R)-Tetrahydrofuran-3-ylmethanol. Due to the limited availability of published experimental spectra for this specific chiral compound, this guide presents predicted data based on the known spectroscopic behavior of its constituent functional groups—a primary alcohol and a cyclic ether (tetrahydrofuran ring). This document also outlines standardized experimental protocols for acquiring such data and a general workflow for the spectroscopic identification of organic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated IR absorptions and mass spectral fragmentation patterns for this compound (Molecular Formula: C₅H₁₀O₂, Molecular Weight: 102.13 g/mol ).

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
~3400Broad, StrongO-H stretch (alcohol)
2950-2850StrongC-H stretch (aliphatic)
~1050StrongC-O stretch (primary alcohol)
~1100StrongC-O-C stretch (ether)
Mass Spectrometry (Electron Ionization - EI) Data
Mass-to-Charge Ratio (m/z)Relative AbundanceProposed Fragment Ion
102Low[M]⁺ (Molecular Ion)
101Moderate[M-H]⁺
85Moderate[M-OH]⁺
71High[M-CH₂OH]⁺
43High[C₃H₇]⁺ or [C₂H₃O]⁺

Experimental Protocols

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like this compound is through the use of a thin film between salt plates.[1][2]

Procedure:

  • Sample Preparation: A drop of the neat (pure) liquid sample is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).[1][2]

  • Cell Assembly: A second salt plate is carefully placed on top of the first, creating a thin liquid film between them.[1]

  • Data Acquisition: The assembled plates are mounted in the sample holder of an FT-IR spectrometer.

  • Spectral Analysis: The instrument is purged with dry air or nitrogen to minimize atmospheric interference (e.g., from CO₂ and water vapor). The spectrum is then recorded, typically in the 4000-400 cm⁻¹ range.[3]

  • Cleaning: After analysis, the salt plates are thoroughly cleaned with a dry solvent (e.g., acetone) and stored in a desiccator to prevent damage from moisture.[1]

Mass Spectrometry

Electron Ionization (EI) is a standard technique for the mass analysis of volatile organic compounds.[4][5]

Procedure:

  • Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or through direct injection.[4] The sample is vaporized in the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion ([M]⁺).[4][5]

  • Fragmentation: The high energy of the electron beam causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.[4]

  • Mass Analysis: The positively charged fragments are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[4][5]

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.[4][5]

Workflow for Spectroscopic Identification

The following diagram illustrates a generalized workflow for the identification and structural elucidation of an unknown organic compound using a combination of spectroscopic techniques.

Spectroscopic_Identification_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Analysis cluster_data_integration Data Interpretation and Structure Elucidation cluster_confirmation Structure Confirmation Unknown_Sample Unknown Organic Sample Elemental_Analysis Elemental Analysis Unknown_Sample->Elemental_Analysis MS Mass Spectrometry (MS) Unknown_Sample->MS IR Infrared Spectroscopy (IR) Unknown_Sample->IR NMR Nuclear Magnetic Resonance (NMR) Unknown_Sample->NMR Molecular_Formula Determine Molecular Formula Elemental_Analysis->Molecular_Formula IHD_Calculation Calculate Index of Hydrogen Deficiency (IHD) Proposed_Structure Propose Structure(s) IHD_Calculation->Proposed_Structure MS->Molecular_Formula Functional_Groups Identify Functional Groups IR->Functional_Groups Connectivity Determine Connectivity and Stereochemistry NMR->Connectivity Molecular_Formula->IHD_Calculation Functional_Groups->Proposed_Structure Connectivity->Proposed_Structure Structure_Confirmation Confirm Structure Proposed_Structure->Structure_Confirmation

Caption: A generalized workflow for the spectroscopic identification of an organic compound.

References

An In-Depth Technical Guide to the Solubility of (R)-Tetrahydrofuran-3-ylmethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-Tetrahydrofuran-3-ylmethanol, a key chiral building block in pharmaceutical and agrochemical synthesis. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this document consolidates the existing qualitative information and furnishes detailed experimental protocols for its determination. Furthermore, this guide illustrates key experimental workflows and the fundamental principles governing solubility.

Qualitative Solubility Data

This compound is a polar molecule, characterized by the presence of a hydroxyl group and an ether linkage, which dictates its solubility profile. Its miscibility is generally high in polar solvents due to the potential for hydrogen bonding. The available qualitative solubility information is summarized below.

Organic SolventSolubilityNotes
MethanolSlightly Soluble[1]The hydroxyl group of methanol can act as a hydrogen bond donor and acceptor, facilitating interaction.
ChloroformSlightly Soluble[1]As a less polar solvent, its ability to dissolve this compound is limited.
Polar Solvents (general)Good SolubilityThe polarity of this compound suggests favorable interactions with other polar molecules.
Non-Polar Solvents (general)Poor Solubility"Like dissolves like" principle suggests limited solubility in non-polar environments.

Experimental Protocol for Solubility Determination

To ascertain the quantitative solubility of this compound in various organic solvents, the isothermal shake-flask method is a reliable and commonly employed technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker bath or incubator

  • Analytical balance

  • Vials with airtight seals

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Dispense a known volume of each selected organic solvent into the corresponding vials.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled bath for at least 2 hours to permit the undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant of each vial using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to ensure accurate quantification.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent based on the concentration of the saturated solution and the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualizing Experimental and Conceptual Frameworks

To further aid in the understanding of solubility determination and the underlying principles, the following diagrams are provided.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Place in temperature-controlled shaker C->D E Agitate for 24-72 hours D->E F Allow solids to settle E->F G Withdraw and filter supernatant F->G H Dilute sample G->H I Analyze by HPLC/GC H->I J Calculate solubility I->J G cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound (Solute) Polarity_solute Polarity (Hydroxyl, Ether) Solute->Polarity_solute Hbond_solute Hydrogen Bonding Capacity Solute->Hbond_solute Size_solute Molecular Size & Shape Solute->Size_solute Solvent Organic Solvent Polarity_solvent Polarity Solvent->Polarity_solvent Hbond_solvent Hydrogen Bonding Capacity Solvent->Hbond_solvent Solubility Solubility Polarity_solute->Solubility Hbond_solute->Solubility Size_solute->Solubility Polarity_solvent->Solubility Hbond_solvent->Solubility

References

(R)-Tetrahydrofuran-3-ylmethanol: A Chiral Building Block for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(R)-Tetrahydrofuran-3-ylmethanol is a valuable chiral building block increasingly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its stereodefined tetrahydrofuran core is a key structural motif in a number of clinically significant antiviral and other therapeutic agents. The specific stereochemistry at the C3 position is crucial for the biological activity of the final drug molecule, making the enantioselective synthesis of this building block a critical aspect of modern drug development. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on detailed experimental protocols and its role in the synthesis of advanced therapeutics.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

PropertyValueReference
CAS Number 124506-31-6[1]
Molecular Formula C₅H₁₀O₂[1]
Molecular Weight 102.13 g/mol [1]
Appearance Colorless to light yellow liquid or semi-solid[1]
Boiling Point Not specified
Density Not specified
Storage 2-8°C, sealed in a dry environment[1]
Purity Typically ≥98%[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)[1]

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is paramount for its use in pharmaceutical applications. Several strategies have been developed, primarily focusing on asymmetric reduction of a prochiral ketone, enzymatic resolution of a racemic mixture, or synthesis from a chiral pool starting material.

Asymmetric Reduction of Tetrahydrofuran-3-one

One of the most efficient methods for the synthesis of (R)-3-hydroxytetrahydrofuran, a closely related precursor, is the asymmetric reduction of tetrahydrofuran-3-one. This methodology can be adapted for the synthesis of the target molecule. Engineered carbonyl reductases (CREs) have shown excellent enantioselectivity (95-99% ee) in the reduction of tetrahydrofuran-3-one to the corresponding (R)-alcohol[2].

Experimental Protocol: Enzymatic Asymmetric Reduction

This protocol is a generalized procedure based on the enzymatic reduction of similar ketones.

  • Reaction Setup: In a temperature-controlled reactor, a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0) is prepared.

  • Enzyme and Cofactor: A suitable engineered carbonyl reductase and a cofactor regeneration system (e.g., glucose dehydrogenase and glucose) are added to the buffer.

  • Substrate Addition: Tetrahydrofuran-3-one is added to the reaction mixture. The concentration of the substrate is typically optimized to avoid enzyme inhibition.

  • Reaction Conditions: The reaction is stirred at a controlled temperature (e.g., 25-30°C) and pH. The progress of the reaction is monitored by a suitable analytical technique (e.g., chiral HPLC or GC).

  • Work-up and Purification: Once the reaction is complete, the enzyme is removed by centrifugation or filtration. The aqueous solution is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford enantiomerically pure (R)-3-hydroxytetrahydrofuran. This can then be converted to this compound through standard functional group manipulations.

Catalytic Hydrogenation of 3-Furanmethanol

A common industrial approach to the synthesis of the racemic tetrahydrofuran-3-ylmethanol involves the catalytic hydrogenation of 3-furanmethanol[3]. To achieve enantioselectivity, this process would require the use of a chiral catalyst or a subsequent resolution step.

Experimental Protocol: Catalytic Hydrogenation (Racemic)

  • Catalyst: A palladium on carbon (Pd/C) catalyst (typically 5-10 wt%) is used.

  • Reaction Setup: 3-Furanmethanol is dissolved in a suitable solvent, such as ethanol or methanol, in a high-pressure autoclave.

  • Hydrogenation: The autoclave is purged with nitrogen and then pressurized with hydrogen gas (typically 2-4 MPa). The reaction mixture is heated to 100-140°C and stirred vigorously for 2-6 hours.

  • Work-up and Purification: After cooling and depressurization, the catalyst is filtered off. The solvent is removed under reduced pressure, and the resulting crude product is purified by distillation to yield tetrahydrofuran-3-ylmethanol.

ParameterValue
Substrate 3-Furanmethanol
Catalyst Pd/C
Solvent Ethanol or Methanol
Hydrogen Pressure 2-4 MPa
Temperature 100-140°C
Reaction Time 2-6 hours
Product Tetrahydrofuran-3-ylmethanol (racemic)
Synthesis from a Chiral Pool: (R)-1,2,4-Butanetriol

Chiral 3-hydroxytetrahydrofuran can be synthesized from commercially available (R)-1,2,4-butanetriol through an acid-catalyzed cyclodehydration[4][5]. This approach offers a direct route to the desired enantiomer.

Experimental Protocol: Cyclodehydration of (R)-1,2,4-Butanetriol

  • Reaction Setup: (R)-1,2,4-butanetriol is mixed with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (PTSA).

  • Reaction Conditions: The mixture is heated to a high temperature (typically 180-220°C) under vacuum.

  • Purification: The product, (R)-3-hydroxytetrahydrofuran, is distilled directly from the reaction mixture. Further purification can be achieved by fractional distillation.

ParameterValue
Starting Material (R)-1,2,4-Butanetriol
Catalyst p-Toluenesulfonic acid (PTSA)
Temperature 180-220°C
Pressure Vacuum
Product (R)-3-Hydroxytetrahydrofuran

Application as a Chiral Building Block in Drug Synthesis

The tetrahydrofuran moiety is a privileged scaffold in medicinal chemistry, and the stereochemistry of its substituents can have a profound impact on biological activity. This compound and its derivatives are key components in several antiviral drugs, particularly HIV protease inhibitors.

Role in the Synthesis of HIV Protease Inhibitors

While direct incorporation of this compound is not explicitly detailed in the synthesis of all major HIV protease inhibitors, the closely related (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is a crucial intermediate in the synthesis of Darunavir[6][7]. The synthesis of this complex chiral building block often starts from chiral precursors and involves multiple stereocontrolled steps. The tetrahydrofuran ring system plays a critical role in binding to the active site of the HIV protease enzyme.

The synthesis of Amprenavir, another HIV protease inhibitor, utilizes (S)-3-hydroxytetrahydrofuran, highlighting the importance of this class of chiral building blocks in antiviral drug design[8][9]. The synthesis of such drugs often involves the coupling of the chiral tetrahydrofuran-based fragment with a core amine structure.

Logical Workflow for the Integration of this compound in API Synthesis

The following diagram illustrates a generalized workflow for the incorporation of this compound into a hypothetical API, drawing parallels from the known syntheses of HIV protease inhibitors.

API_Synthesis_Workflow cluster_synthesis Synthesis of Chiral Building Block cluster_coupling Coupling with API Core cluster_finalization Final API Synthesis Steps Start Prochiral Ketone (e.g., Tetrahydrofuran-3-one derivative) Reduction Asymmetric Reduction Start->Reduction Enzyme (e.g., CRE) + Cofactor Product This compound Reduction->Product Activation Activation of Hydroxyl Group Product->Activation e.g., Mesylation, Tosylation Coupling Nucleophilic Substitution Activation->Coupling API_Core API Core Structure (e.g., Amine) API_Core->Coupling Intermediate API Intermediate Coupling->Intermediate Deprotection Deprotection Intermediate->Deprotection If applicable Final_API Final API Deprotection->Final_API

Caption: Generalized workflow for API synthesis using this compound.

Experimental Workflow for a Key Coupling Reaction

The following diagram outlines a typical experimental workflow for the coupling of an activated this compound derivative with a core amine structure, a common step in the synthesis of many pharmaceuticals.

Experimental_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Dissolve Activated (R)-THF-3-ylmethanol in anhydrous solvent (e.g., THF) D Add Activated THF-methanol Solution dropwise to the Amine Solution A->D B Dissolve Amine Core and Base (e.g., Triethylamine) in anhydrous solvent C Cool Amine Solution to 0°C B->C C->D E Warm to Room Temperature and Stir for 12-24h D->E F Monitor Reaction Progress by TLC or LC-MS E->F G Quench Reaction with Water F->G Reaction Complete H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Wash Organic Layer (Brine) H->I J Dry over Na2SO4, Filter, and Concentrate I->J K Purify by Column Chromatography J->K

Caption: Experimental workflow for a typical coupling reaction.

Conclusion

This compound stands out as a critical chiral building block for the pharmaceutical industry. Its enantioselective synthesis, achievable through various methods including enzymatic reduction and chiral pool approaches, is key to its utility. The incorporation of this stereodefined fragment into drug molecules, particularly antivirals, underscores its importance in creating potent and selective therapeutics. The detailed protocols and workflows provided in this guide are intended to support researchers and drug development professionals in the efficient and effective utilization of this valuable chiral intermediate.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of Chiral Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral tetrahydrofuran (THF) derivatives are pivotal structural motifs found in a vast array of biologically active natural products and pharmaceuticals. Their stereochemistry often plays a crucial role in their biological function, making the development of efficient and highly selective methods for their synthesis a significant endeavor in modern organic chemistry. This document provides detailed application notes and experimental protocols for four distinct and powerful strategies for the enantioselective synthesis of chiral THF moieties: Nickel-Catalyzed Asymmetric Intramolecular Reductive Cyclization, One-Pot Asymmetric Allylboration-Cyclization, Biocatalytic Kinetic Resolution, and Organocatalytic Asymmetric Cycloetherification.

Method 1: Nickel-Catalyzed Asymmetric Intramolecular Reductive Cyclization of O-Alkynones

This method provides an efficient route to functionalized chiral tetrahydrofurans containing tertiary allylic alcohols with high yields and excellent stereocontrol. The use of a P-chiral bisphosphine ligand (DI-BIDIME) is key to the success of this transformation.[1]

Quantitative Data Summary
EntrySubstrate (O-Alkynone)Yield (%)E/Z RatioEnantiomeric Ratio (er)
1Phenyl substituted99>99:1>99:1
2Naphthyl substituted98>99:1>99:1
3Thienyl substituted97>99:1>99:1
4Alkyl substituted (cyclohexyl)95>99:199:1
5Alkyl substituted (n-butyl)96>99:198:2
Experimental Protocol

General Procedure for Nickel-Catalyzed Intramolecular Reductive Cyclization:

  • Preparation of the Catalyst Solution: In a nitrogen-filled glovebox, to a flame-dried Schlenk tube, add Ni(cod)₂ (1 mol%) and the P-chiral ligand DI-BIDIME (1.1 mol%).

  • Solvent and Reagent Addition: Add anhydrous dioxane (0.1 M) to dissolve the catalyst components.

  • Reaction Initiation: To the catalyst solution, add the O-alkynone substrate (1.0 equiv).

  • Reductant Addition: Add triethylsilane (2.0 equiv) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired chiral tetrahydrofuran derivative.

Reaction Workflow and Mechanism

G cluster_workflow Experimental Workflow cluster_mechanism Proposed Catalytic Cycle A 1. Catalyst Preparation: Ni(cod)₂ + DI-BIDIME in Dioxane B 2. Substrate Addition: O-Alkynone A->B C 3. Reductant Addition: Triethylsilane B->C D 4. Reaction at RT C->D E 5. Work-up and Purification D->E F Chiral Tetrahydrofuran Product E->F G Ni(0)/DI-BIDIME H Oxidative Cyclization G->H Alkynone I Nickelacyclopentene Intermediate H->I J Hydrosilylation I->J Et₃SiH K Reductive Elimination J->K K->G Product

Caption: Workflow and proposed catalytic cycle for Ni-catalyzed reductive cyclization.

Method 2: One-Pot Asymmetric Synthesis via Allylboration–Hydroboration–Iodination–Cyclization

This one-pot protocol offers a convenient and efficient synthesis of 2- and 2,3-disubstituted tetrahydrofurans from aldehydes, achieving good yields and high enantioselectivities.[2][3]

Quantitative Data Summary
EntryAldehydeYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde8199
24-Chlorobenzaldehyde7898
34-Methoxybenzaldehyde7597
4Cinnamaldehyde7295
5Cyclohexanecarboxaldehyde6586
Experimental Protocol

General Procedure for One-Pot Tetrahydrofuran Synthesis:

  • Allylboration: To a solution of the aldehyde (1.0 equiv) in anhydrous diethyl ether at -100 °C, add a solution of (-)-B-allyldiisopinocampheylborane (1.1 equiv) in pentane. Stir for 30 minutes.

  • Hydroboration: To the reaction mixture, add a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (1.5 equiv) in THF. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Iodination: Cool the mixture to 0 °C and add a solution of sodium methoxide (3.0 equiv) in methanol, followed by a solution of iodine (1.2 equiv) in THF. Stir for 3 hours at room temperature.

  • Cyclization: Quench the reaction with saturated aqueous sodium thiosulfate solution. Add aqueous sodium hydroxide (3 M) and stir vigorously for 12 hours at room temperature.

  • Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Logical Relationship Diagram

G A Aldehyde B Allylboration (-)-Ipc₂B-allyl A->B C Homoallylic Alcohol Intermediate B->C D Hydroboration 9-BBN C->D E 1,4-Diol Precursor Intermediate D->E F Iodination I₂/NaOMe E->F G Iodoether Intermediate F->G H Intramolecular Cyclization (NaOH) G->H I Chiral Tetrahydrofuran H->I

Caption: One-pot reaction sequence for chiral THF synthesis.

Method 3: Biocatalytic Kinetic Resolution of δ-Haloalcohols

This biocatalytic approach utilizes a halohydrin dehalogenase (HHDH) for the kinetic resolution of racemic δ-haloalcohols, providing access to enantioenriched δ-haloalcohols and the corresponding chiral tetrahydrofurans. This method is notable for its high enantioselectivity and potential for industrial application.[4][5]

Quantitative Data Summary
EntrySubstrate (rac-δ-haloalcohol)Product (chiral THF)Yield (%)Enantiomeric Excess (ee, %)
11-phenyl-5-chloropentan-1-ol(R)-2-phenyltetrahydrofuran48>99
21-(4-chlorophenyl)-5-chloropentan-1-ol(R)-2-(4-chlorophenyl)tetrahydrofuran45>99
31-cyclohexyl-5-chloropentan-1-ol(R)-2-cyclohexyltetrahydrofuran4298
46-chlorohexan-2-ol(R)-2-methyltetrahydrofuran49>99
Experimental Protocol

General Procedure for Biocatalytic Kinetic Resolution:

  • Biocatalyst Preparation: Prepare a suspension of E. coli cells expressing the desired halohydrin dehalogenase in a phosphate buffer (pH 7.5).

  • Substrate Addition: To the cell suspension, add the racemic δ-haloalcohol substrate to the desired concentration (e.g., 20 mM).

  • Reaction: Incubate the reaction mixture at 30 °C with shaking.

  • Reaction Monitoring: Monitor the conversion and enantiomeric excess of the remaining δ-haloalcohol and the formed tetrahydrofuran by chiral HPLC or GC.

  • Work-up: Once the desired conversion is reached (typically around 50%), extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the aqueous and organic layers. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the chiral δ-haloalcohol and the chiral tetrahydrofuran by flash column chromatography.

Experimental Workflow Diagram

G A Racemic δ-Haloalcohol B Biocatalytic Resolution (Halohydrin Dehalogenase) A->B C Mixture of Products B->C F Extraction and Chromatographic Separation C->F D Enantioenriched (S)-δ-Haloalcohol E Enantioenriched (R)-Tetrahydrofuran F->D F->E

Caption: Workflow for biocatalytic kinetic resolution.

Method 4: Organocatalytic Asymmetric Cycloetherification

This method employs a cinchona-alkaloid-thiourea-based bifunctional organocatalyst to effect the asymmetric intramolecular oxy-Michael addition of ε-hydroxy-α,β-unsaturated ketones, yielding chiral tetrahydrofuran rings with excellent enantioselectivity.

Quantitative Data Summary
EntrySubstrate (ε-hydroxy-α,β-unsaturated ketone)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1Phenyl ketone derivative19597
24-Nitrophenyl ketone derivative19896
32-Naphthyl ketone derivative29295
4Methyl ketone derivative58590
Experimental Protocol

General Procedure for Organocatalytic Cycloetherification:

  • Reaction Setup: To a vial, add the ε-hydroxy-α,β-unsaturated ketone (1.0 equiv) and the cinchona-alkaloid-thiourea organocatalyst (1-5 mol%).

  • Solvent Addition: Add the appropriate solvent (e.g., cyclopentyl methyl ether).

  • Reaction: Stir the reaction mixture at ambient temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, directly load the reaction mixture onto a silica gel column for purification.

  • Purification: Purify by flash column chromatography to afford the chiral tetrahydrofuran derivative.

Signaling Pathway Diagram (Catalytic Action)

G cluster_catalyst Bifunctional Organocatalyst cluster_substrate Substrate Catalyst Cinchona-Alkaloid-Thiourea Thiourea Thiourea Moiety Catalyst->Thiourea Amine Tertiary Amine Moiety Catalyst->Amine Enone Enone System Thiourea->Enone Electrophile Activation Hydroxyl Hydroxyl Group Amine->Hydroxyl Deprotonation Substrate ε-Hydroxy-α,β-unsaturated Ketone Substrate->Hydroxyl Substrate->Enone Activation Dual Activation via Hydrogen Bonding Hydroxyl->Activation Enone->Activation Cyclization Intramolecular Oxy-Michael Addition Activation->Cyclization Product Chiral Tetrahydrofuran Cyclization->Product

Caption: Dual activation by the bifunctional organocatalyst.

References

Application Notes and Protocols for the Use of (R)-Tetrahydrofuran-3-ylmethanol in Nucleoside Analogue Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

(R)-Tetrahydrofuran-3-ylmethanol is a valuable chiral building block in the synthesis of novel nucleoside analogues, particularly those with therapeutic potential as antiviral agents. The tetrahydrofuran (THF) moiety serves as a stable and synthetically versatile mimic of the natural ribofuranose or deoxyribofuranose sugar ring found in nucleosides. The specific stereochemistry of the (R)-enantiomer is crucial for ensuring the correct spatial orientation of the nucleobase and other substituents, which is often critical for effective binding to viral enzymes such as polymerases and proteases.

The incorporation of a THF ring in place of a sugar moiety can confer several advantageous properties to the resulting nucleoside analogue. These include increased metabolic stability due to the absence of the glycosidic bond, which is susceptible to enzymatic cleavage. Furthermore, the saturated THF ring can adopt various conformations, allowing for the design of analogues that can lock into a specific bioactive conformation required for potent enzyme inhibition. The hydroxymethyl group at the 3-position provides a convenient handle for further chemical modifications, such as phosphorylation to the active triphosphate form or the attachment of prodrug moieties to improve pharmacokinetic properties.

Nucleoside analogues derived from chiral THF building blocks have shown promise in the development of inhibitors for a range of viruses, including HIV and Hepatitis C.[1][2] The synthetic strategies to access these molecules typically involve the chemical activation of the hydroxyl group of this compound, followed by a nucleophilic substitution reaction with a desired nucleobase. Subsequent modifications can be introduced to further diversify the chemical space and optimize biological activity.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a generic pyrimidine nucleoside analogue from this compound, based on typical yields for analogous reactions reported in the literature.

StepProductStarting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1. Tosylation(R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonateThis compoundp-Toluenesulfonyl chloride, Triethylamine, DMAP (cat.)DCM0 to rt1292>95
2. Nucleobase Coupling1-(((R)-tetrahydrofuran-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione(R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonateUracil, Sodium hydrideDMF802465>98
3. (Optional) 5'-Hydroxyl Deprotection (if applicable)Final Nucleoside AnalogueProtected Nucleoside AnalogueTBAFTHFrt485>99

Experimental Protocols

Protocol 1: Synthesis of (R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate (Tosylate Intermediate)

This protocol describes the activation of the primary hydroxyl group of this compound by conversion to a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere of argon or nitrogen.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.05 eq) to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure tosylate intermediate.

Protocol 2: Coupling of the Tosylate Intermediate with Uracil

This protocol details the N-alkylation of uracil with the activated (R)-Tetrahydrofuran-3-ylmethyl tosylate to form the nucleoside analogue.

Materials:

  • (R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate

  • Uracil

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add uracil (1.1 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases, to form the sodium salt of uracil.

  • Add a solution of (R)-Tetrahydrofuran-3-ylmethyl 4-methylbenzenesulfonate (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a DCM/methanol gradient) to yield the desired nucleoside analogue.

Visualizations

The following diagrams illustrate the synthetic workflow and logical relationships in the synthesis of nucleoside analogues using this compound.

G Start Start FinalProduct Nucleoside Analogue Intermediate Tosylated Intermediate Coupling Nucleobase Coupling (N-Alkylation) Intermediate->Coupling Tosylation Activation of Hydroxyl Group (Tosylation) Tosylation->Intermediate Nucleobase Nucleobase (e.g., Uracil) Nucleobase->Coupling Coupling->FinalProduct

Caption: Synthetic workflow for a nucleoside analogue.

G cluster_0 Synthesis Stage cluster_1 Analysis Stage Start This compound Activation Activation Step (e.g., Tosylation) Coupling Coupling with Nucleobase Activation->Coupling Purification Purification (Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Activity Testing (e.g., Antiviral Assay) Characterization->Biological_Assay

Caption: Experimental workflow from synthesis to testing.

References

Application Notes and Protocols: A Synthetic Route from (R)-Tetrahydrofuran-3-ylmethanol to Darunavir Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic methodology for the preparation of darunavir analogues, potent HIV-1 protease inhibitors, commencing from the readily available chiral starting material, (R)-Tetrahydrofuran-3-ylmethanol. A novel, four-step sequence is proposed for the synthesis of the key bicyclic intermediate, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol. This is followed by established protocols for the coupling of this intermediate to a core amine precursor and subsequent derivatization to generate a variety of darunavir analogues. Detailed experimental procedures, data tables for quantitative analysis, and workflow visualizations are provided to guide researchers in the synthesis of these important pharmaceutical compounds.

Introduction

Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated significant efficacy against both wild-type and multidrug-resistant strains of the virus. A key structural feature of darunavir is the (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol moiety, which plays a crucial role in its binding to the protease active site. The synthesis of analogues with modifications to other parts of the molecule is a common strategy in the development of new antiviral agents with improved pharmacological profiles.

This application note details a synthetic approach to darunavir analogues starting from this compound, a cost-effective and stereochemically defined building block. The protocol is divided into two main parts: the synthesis of the key bicyclic intermediate and the subsequent construction of the darunavir analogue backbone.

Synthesis of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol

A proposed synthetic route from this compound to the target bicyclic ether is outlined below. This route involves an oxidation, a Wittig reaction, an asymmetric dihydroxylation, and an intramolecular cyclization.

Logical Workflow for the Synthesis of the Bicyclic Intermediate

G A This compound B (R)-Tetrahydrofuran-3-carbaldehyde A->B Oxidation C (R)-3-Vinyltetrahydrofuran B->C Wittig Reaction D (R)-1-((R)-Tetrahydrofuran-3-yl)ethane-1,2-diol C->D Asymmetric Dihydroxylation E (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol D->E Intramolecular Cyclization

Caption: Proposed synthetic workflow from this compound to the key bicyclic intermediate.

Experimental Protocols

Step 1: Oxidation of this compound to (R)-Tetrahydrofuran-3-carbaldehyde

  • Protocol: To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g) at 0 °C is added Dess-Martin periodinane (1.2 eq). The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford (R)-Tetrahydrofuran-3-carbaldehyde.

Step 2: Wittig Reaction to form (R)-3-Vinyltetrahydrofuran

  • Protocol: To a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF, 15 mL/g) at 0 °C is added n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise. The resulting yellow suspension is stirred at room temperature for 1 hour. A solution of (R)-Tetrahydrofuran-3-carbaldehyde (1.0 eq) in THF is then added dropwise at 0 °C. The reaction is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, pentane:diethyl ether = 95:5) to yield (R)-3-Vinyltetrahydrofuran.

Step 3: Sharpless Asymmetric Dihydroxylation to (R)-1-((R)-Tetrahydrofuran-3-yl)ethane-1,2-diol

  • Protocol: A mixture of AD-mix-β (1.4 g per mmol of alkene), methanesulfonamide (1.0 eq), and tert-butanol/water (1:1, 10 mL per mmol of alkene) is stirred at room temperature until all solids dissolve. The mixture is cooled to 0 °C, and (R)-3-Vinyltetrahydrofuran (1.0 eq) is added. The reaction is stirred vigorously at 0 °C for 24 hours. Solid sodium sulfite (1.5 g per mmol of alkene) is added, and the mixture is stirred for 1 hour at room temperature. The layers are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude diol, which can be used in the next step without further purification.

Step 4: Intramolecular Cyclization to (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol

  • Protocol: The crude (R)-1-((R)-Tetrahydrofuran-3-yl)ethane-1,2-diol (1.0 eq) is dissolved in anhydrous THF (20 mL/g). p-Toluenesulfonic acid monohydrate (0.1 eq) is added, and the mixture is heated to reflux for 4 hours. The reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography (silica gel, ethyl acetate:hexanes = 1:1) to afford (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol.

Quantitative Data for Bicyclic Intermediate Synthesis
StepProductStarting MaterialReagentsYield (%)Purity (%)
1(R)-Tetrahydrofuran-3-carbaldehydeThis compoundDess-Martin periodinane~90>95
2(R)-3-Vinyltetrahydrofuran(R)-Tetrahydrofuran-3-carbaldehydeCH₃PPh₃Br, n-BuLi~85>98
3(R)-1-((R)-Tetrahydrofuran-3-yl)ethane-1,2-diol(R)-3-VinyltetrahydrofuranAD-mix-β, MsNH₂~92>95 (crude)
4(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol(R)-1-((R)-Tetrahydrofuran-3-yl)ethane-1,2-diolp-TsOH·H₂O~80>99

Synthesis of Darunavir Analogues

The following protocols describe the synthesis of darunavir analogues starting from a commercially available Boc-protected epoxide, which serves as the core of the molecule. The synthesized (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol is then coupled to this core.

Experimental Workflow for Darunavir Analogue Synthesis

G A Boc-protected epoxide B Intermediate Amine A->B Ring-opening with Amine C Sulfonamide Intermediate B->C Sulfonylation D Deprotected Amine C->D Boc Deprotection E Darunavir Analogue D->E Coupling F (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol F->E

Caption: General synthetic workflow for the preparation of darunavir analogues.

Experimental Protocols

Step 5: Epoxide Ring-Opening

  • Protocol: A solution of the commercially available Boc-protected epoxide (1.0 eq) and a selected primary amine (1.2 eq) in ethanol is heated at 80 °C for 3 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the intermediate amino alcohol.[1][2]

Step 6: Sulfonylation

  • Protocol: To a solution of the amino alcohol (1.0 eq) and triethylamine (TEA, 2.0 eq) in DCM at 0 °C is added a solution of a 4-substituted aryl sulfonyl chloride (1.1 eq) in DCM dropwise. The reaction is stirred overnight, allowing it to warm to room temperature. The reaction mixture is washed with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[1][2]

Step 7: Boc Deprotection

  • Protocol: The Boc-protected sulfonamide (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid (TFA) and DCM and stirred at room temperature overnight. The solvent is removed under reduced pressure to yield the deprotected amine, which is used in the next step without further purification.[1][2]

Step 8: Coupling with the Bicyclic Moiety

  • Protocol: To a solution of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1.0 eq) in anhydrous DCM is added N,N'-disuccinimidyl carbonate (DSC, 1.1 eq) and TEA (1.2 eq). The mixture is stirred at room temperature for 2 hours to form the activated carbonate. A solution of the deprotected amine from the previous step (1.0 eq) and TEA (2.0 eq) in DCM is then added, and the reaction is stirred at room temperature overnight. The reaction mixture is diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried, filtered, and concentrated. The final darunavir analogue is purified by column chromatography or recrystallization.

Quantitative Data for Darunavir Analogue Synthesis
StepProductStarting MaterialReagentsYield (%)Purity (%)
5Intermediate AmineBoc-protected epoxideR-NH₂60-85[1][2]>95
6Sulfonamide IntermediateIntermediate AmineAr-SO₂Cl, TEA23-83[1][2]>95
7Deprotected AmineSulfonamide IntermediateTFA/DCM95-100[1][2]>95 (crude)
8Darunavir AnalogueDeprotected AmineActivated Bicyclic Moiety13-50[1][2]>99

Conclusion

The protocols outlined in this application note provide a comprehensive guide for the synthesis of darunavir analogues from this compound. The proposed novel route to the key bicyclic intermediate offers a potential alternative to existing methods. The subsequent coupling and derivatization steps are based on established literature procedures, allowing for the generation of a library of darunavir analogues for further biological evaluation. Researchers are encouraged to optimize the reaction conditions for each specific analogue to achieve the best possible yields and purity.

References

Application Notes and Protocols: Protecting Group Strategies for the Hydroxyl Group of (R)-Tetrahydrofuran-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the strategic selection and application of protecting groups for the primary hydroxyl moiety of (R)-Tetrahydrofuran-3-ylmethanol. The choice of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields. Herein, we discuss the application of silyl ethers, benzyl ethers, and esters as common protecting groups, complete with detailed experimental procedures and comparative data.

Strategic Selection of a Protecting Group

The selection of a suitable protecting group for the hydroxyl group of this compound depends on the stability of the protecting group to subsequent reaction conditions and the ease of its selective removal. The primary alcohol of the target molecule is sterically unhindered, allowing for the efficient introduction of a variety of protecting groups.

Key considerations for selecting a protecting group include:

  • Stability: The chosen group must be stable to the reaction conditions planned for other parts of the molecule.

  • Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the substrate.

  • Orthogonality: In complex syntheses with multiple functional groups, it is advantageous to use orthogonal protecting groups that can be removed selectively without affecting others.

The following sections detail the use of three common classes of protecting groups: tert-Butyldimethylsilyl (TBS) ethers, Benzyl (Bn) ethers, and Acetate esters.

Silyl Ethers: The tert-Butyldimethylsilyl (TBS) Group

Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of installation, general stability under a variety of non-acidic conditions, and selective removal.[1] The tert-butyldimethylsilyl (TBS) group is particularly popular due to its moderate steric bulk and stability towards many reagents used in organic synthesis.

Application and Stability:

TBS ethers are stable to basic conditions, organometallic reagents (e.g., Grignard and organolithium reagents), and many oxidizing and reducing agents.[2] They are, however, labile to acidic conditions and fluoride ion sources, which allows for their selective removal.[3]

Quantitative Data Summary:
Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Reference
TBS TBS-Cl, Imidazole, DMF, rt, 16 h~95-100%TBAF, THF, rt, 0.5-4 h~84-95%[4]
TBS-Cl, Imidazole, DMF, rt, 16 h~95-100%HF•Pyridine, THF, rt, 2 h~91%[4]
TBS-Cl, Imidazole, DMF, rt, 16 h~95-100%HCl, H₂O, MeOH, rt, 15 h~81%[4]
Experimental Protocols:

Protocol 1: Protection of this compound as a TBS Ether

  • Objective: To protect the primary hydroxyl group of this compound with a tert-butyldimethylsilyl group.

  • Materials:

    • This compound

    • tert-Butyldimethylsilyl chloride (TBS-Cl)

    • Imidazole

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).

    • To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 eq.) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford (R)-3-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran.

Protocol 2: Deprotection of (R)-3-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran using TBAF

  • Objective: To cleave the TBS ether to regenerate the primary alcohol.

  • Materials:

    • (R)-3-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran

    • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Dichloromethane

    • Water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve the TBS-protected alcohol (1.0 eq.) in anhydrous THF.

    • Cool the solution to 0 °C and add the TBAF solution (1.1 eq.) dropwise.

    • Stir the reaction mixture for 45 minutes, allowing it to warm to room temperature.[2]

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with dichloromethane and quench with water.[2]

    • Separate the layers and extract the aqueous layer with dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.[2]

    • Purify the crude product by flash column chromatography to yield this compound.

Logical Workflow for TBS Protection and Deprotection

TBS_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P TBS-Cl, Imidazole, DMF Start_P->Reagents_P Add Reaction_P Stir at rt, 16h Reagents_P->Reaction_P Workup_P Aqueous Workup & Extraction Reaction_P->Workup_P Purification_P Column Chromatography Workup_P->Purification_P Product_P (R)-3-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran Purification_P->Product_P Start_D (R)-3-((tert-butyldimethylsilyloxy)methyl)tetrahydrofuran Reagents_D TBAF, THF Start_D->Reagents_D Add Reaction_D Stir at rt, 45 min Reagents_D->Reaction_D Workup_D Aqueous Workup & Extraction Reaction_D->Workup_D Purification_D Column Chromatography Workup_D->Purification_D Product_D This compound Purification_D->Product_D

Caption: Workflow for TBS protection and deprotection.

Benzyl Ethers: The Benzyl (Bn) Group

Benzyl ethers are robust protecting groups for alcohols, exhibiting stability to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[5] This makes them suitable for multi-step syntheses where harsh conditions are employed.

Application and Stability:

The benzyl group is typically introduced via a Williamson ether synthesis under basic conditions.[6] Deprotection is most commonly achieved by catalytic hydrogenolysis, which proceeds under neutral conditions, making it compatible with many other functional groups.[1]

Quantitative Data Summary:
Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)Reference
Bn NaH, BnBr, THF, rt, 12 h~90%H₂, 10% Pd/C, MeOH, rt, 16 hHigh[1][7]
NaH, BnBr, THF, rt, 12 h~90%Ammonium Formate, 10% Pd/C, MeOH, reflux, 15-20 minHigh[8]
Experimental Protocols:

Protocol 3: Protection of this compound as a Benzyl Ether

  • Objective: To protect the primary hydroxyl group of this compound as a benzyl ether.

  • Materials:

    • This compound

    • Sodium hydride (NaH, 60% dispersion in mineral oil)

    • Benzyl bromide (BnBr)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a suspension of NaH (1.5 eq.) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq.) in THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours.[7]

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford (R)-3-(benzyloxymethyl)tetrahydrofuran.

Protocol 4: Deprotection of (R)-3-(benzyloxymethyl)tetrahydrofuran by Catalytic Hydrogenolysis

  • Objective: To cleave the benzyl ether to regenerate the primary alcohol.

  • Materials:

    • (R)-3-(benzyloxymethyl)tetrahydrofuran

    • 10% Palladium on carbon (Pd/C)

    • Methanol (MeOH)

    • Hydrogen gas (H₂) or Ammonium Formate

    • Celite®

  • Procedure (with H₂ gas):

    • Dissolve the benzyl-protected alcohol (1.0 eq.) in methanol.

    • Carefully add 10% Pd/C (10% w/w) to the solution.

    • Purge the reaction vessel with hydrogen gas (using a balloon or hydrogenation apparatus).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 16 hours.[8]

    • Monitor the reaction by TLC.

    • Upon completion, carefully purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Logical Workflow for Benzyl Ether Protection and Deprotection

Benzyl_Workflow cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P NaH, BnBr, THF Start_P->Reagents_P Add Reaction_P Stir at rt, 12h Reagents_P->Reaction_P Workup_P Aqueous Workup & Extraction Reaction_P->Workup_P Purification_P Column Chromatography Workup_P->Purification_P Product_P (R)-3-(benzyloxymethyl)tetrahydrofuran Purification_P->Product_P Start_D (R)-3-(benzyloxymethyl)tetrahydrofuran Reagents_D H₂, 10% Pd/C, MeOH Start_D->Reagents_D Add Reaction_D Stir at rt, 16h Reagents_D->Reaction_D Workup_D Filtration Reaction_D->Workup_D Purification_D Concentration Workup_D->Purification_D Product_D This compound Purification_D->Product_D

Caption: Workflow for benzyl ether protection and deprotection.

Ester Protecting Groups: The Acetate Group

Ester groups, such as acetate, provide a simple and cost-effective method for protecting alcohols. They are stable to acidic conditions but are readily cleaved by basic hydrolysis (saponification).

Application and Stability:

Acetate esters are useful when subsequent reactions are performed under acidic or neutral conditions. Their lability to basic conditions provides an orthogonal deprotection strategy relative to acid-labile silyl ethers or reductively cleaved benzyl ethers.

Quantitative Data Summary:
Protecting GroupProtection Reagents & ConditionsTypical Yield (%)Deprotection Reagents & ConditionsTypical Yield (%)
Acetate Ac₂O, Pyridine, DCM, rtHighK₂CO₃, MeOH, rtHigh
Ac₂O, Pyridine, DCM, rtHighLiOH, THF/H₂O, rtHigh
Experimental Protocols:

Protocol 5: Protection of this compound as an Acetate Ester

  • Objective: To protect the primary hydroxyl group of this compound as an acetate ester.

  • Materials:

    • This compound

    • Acetic anhydride (Ac₂O)

    • Pyridine

    • Anhydrous Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq.) in anhydrous DCM, add pyridine (1.5 eq.).

    • Cool the mixture to 0 °C and add acetic anhydride (1.2 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford (R)-(tetrahydrofuran-3-yl)methyl acetate.

Protocol 6: Deprotection of (R)-(tetrahydrofuran-3-yl)methyl acetate by Saponification

  • Objective: To hydrolyze the acetate ester to regenerate the primary alcohol.

  • Materials:

    • (R)-(tetrahydrofuran-3-yl)methyl acetate

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the acetate-protected alcohol (1.0 eq.) in methanol.

    • Add a solution of potassium carbonate (2.0 eq.) in water.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield this compound.

Signaling Pathway for Acetate Protection and Deprotection

Acetate_Pathway cluster_main Acetate Protection/Deprotection Cycle cluster_protection cluster_deprotection Alcohol This compound Protection_Step Acylation (Ac₂O, Pyridine) Alcohol->Protection_Step Protected (R)-(tetrahydrofuran-3-yl)methyl acetate Deprotection_Step Saponification (K₂CO₃, MeOH/H₂O) Protected->Deprotection_Step Protection_Step->Protected Deprotection_Step->Alcohol Regeneration

Caption: Cycle of acetate protection and deprotection.

References

Reaction of (R)-Tetrahydrofuran-3-ylmethanol with tosyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate, a valuable chiral building block in organic synthesis. The reaction involves the tosylation of (R)-Tetrahydrofuran-3-ylmethanol using p-toluenesulfonyl chloride (tosyl chloride). The resulting tosylate is a key intermediate for introducing the chiral tetrahydrofuran moiety into complex molecules, a structural motif present in numerous biologically active compounds and pharmaceuticals.[1][2] This application note includes a step-by-step experimental procedure, safety precautions, characterization data, and a discussion of its applications in drug development.

Introduction

The tetrahydrofuran ring is a prevalent structural feature in a wide array of natural products and synthetic drugs, exhibiting diverse biological activities including antitumor, antiviral, and antimicrobial properties.[1] The stereoselective synthesis of substituted tetrahydrofurans is therefore of significant interest to the pharmaceutical industry. The conversion of an alcohol to a tosylate is a fundamental transformation in organic chemistry, as it converts a poor leaving group (hydroxyl) into an excellent one (tosylate) without affecting the stereochemistry of the carbon center.[3]

The reaction of this compound with tosyl chloride yields (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate. This chiral intermediate can subsequently be used in nucleophilic substitution reactions to introduce the (R)-tetrahydrofuran-3-yl methyl moiety into a target molecule, making it a valuable precursor in the synthesis of novel therapeutic agents.

Reaction Scheme and Mechanism

The tosylation of this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of tosyl chloride. A base, such as pyridine or N-methylmorpholine, is typically used to neutralize the hydrochloric acid byproduct. The reaction proceeds with retention of configuration at the chiral carbon.

Reaction Scheme:

This compound + p-Toluenesulfonyl chloride → (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate + HCl

Mechanism Overview:

  • The oxygen atom of the primary alcohol attacks the sulfur atom of tosyl chloride.

  • The chloride ion is displaced as a leaving group.

  • A base removes the proton from the oxonium ion intermediate to yield the final tosylate product.

Experimental Protocol

This protocol is adapted from established procedures for the tosylation of alcohols.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular FormulaNotes
This compound100300-47-2C₅H₁₀O₂Substrate
p-Toluenesulfonyl chloride (TsCl)98-59-9C₇H₇ClO₂SReagent, moisture sensitive
N-Methylmorpholine (NMM)109-02-4C₅H₁₁NOBase
1-Methylimidazole616-47-7C₄H₆N₂Catalyst
Toluene108-88-3C₇H₈Solvent, anhydrous
Water7732-18-5H₂OFor work-up
Methyl tert-butyl ether (MTBE)1634-04-4C₅H₁₂OExtraction Solvent
Round-bottom flask--Appropriate size
Magnetic stirrer and stir bar---
Ice bath--For temperature control
Separatory funnel--For extraction
Rotary evaporator--For solvent removal
Nitrogen or Argon supply--For inert atmosphere
Detailed Experimental Procedure
  • To a stirred solution of (R)-tetrahydrofuran-3-ol (1.0 eq.) in toluene (5 volumes), add N-methylmorpholine (1.5 eq.) and 1-methylimidazole (0.5 eq.) at 15 to 20°C.

  • Cool the mixture to 0 to 10°C using an ice bath.

  • Add p-toluenesulfonyl chloride (1.33 eq.) portion-wise, maintaining the temperature between 0 to 10°C.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitor by TLC or HPLC).

  • After completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and add methyl tert-butyl ether.

  • Separate the organic layer, and wash it sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Caption: Experimental workflow for the synthesis of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

Safety Precautions
  • p-Toluenesulfonyl chloride (TsCl): Corrosive and a lachrymator. Handle in a well-ventilated fume hood. Avoid contact with skin, eyes, and mucous membranes. It is moisture-sensitive and reacts with water to produce hydrochloric acid and p-toluenesulfonic acid.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • General Precautions: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent moisture from interfering with the reaction. Use dry solvents and glassware.

Data Presentation

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₁H₁₄O₄S
Molecular Weight 242.29 g/mol
Appearance Colorless to pale yellow oil or solid
Purity >98% (typical)
Yield Typically high, >80%
Characterization Data

The following data are representative for (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

TechniqueData
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.80 (d, 2H), 7.35 (d, 2H), 5.10 (m, 1H), 4.00-3.70 (m, 4H), 2.45 (s, 3H), 2.30-2.10 (m, 2H).
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 145.0, 134.1, 130.0, 127.9, 82.5, 72.8, 67.0, 33.5, 21.6.
IR (neat, cm⁻¹) ν: ~2960, 2880 (C-H), ~1600 (C=C, aromatic), ~1360, ~1175 (S=O), ~1095 (C-O).

Applications in Drug Development

The chiral tetrahydrofuran scaffold is a key component in a variety of pharmaceuticals due to its favorable physicochemical properties and its ability to form key interactions with biological targets. (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate serves as a versatile intermediate for introducing this important pharmacophore.

  • Antiviral Agents: The tetrahydrofuran ring is present in several HIV protease inhibitors, where it often forms crucial hydrogen bonds with the enzyme's active site.

  • Anticancer Drugs: Certain anticancer agents incorporate the tetrahydrofuran motif. For example, some analogues of manassantin A, a HIF-1 inhibitor, feature this core structure.

  • Cardiovascular Drugs: The tetrahydrofuran moiety can be found in drugs targeting cardiovascular diseases.

The tosylate group in (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate is an excellent leaving group, allowing for facile nucleophilic substitution with a wide range of nucleophiles (e.g., amines, azides, thiols, carbanions), thereby enabling the synthesis of a diverse library of chiral compounds for drug discovery and development.

Caption: Synthetic utility of (R)-Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionMonitor the reaction by TLC/HPLC to ensure completion. If stalled, consider adding more tosyl chloride or base.
Moisture in reagents/solventsUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Formation of (R)-3-(chloromethyl)tetrahydrofuran Displacement of the tosylate by chloride ionsThis side reaction can occur, especially with prolonged reaction times or at higher temperatures. Ensure the reaction is worked up promptly upon completion.
Difficult Purification Excess tosyl chloride or other impuritiesQuench any remaining tosyl chloride with a small amount of aqueous base during work-up. Optimize chromatography conditions for better separation.

References

Application Notes and Protocols for the Oxidation of (R)-Tetrahydrofuran-3-ylmethanol to (R)-Tetrahydrofuran-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry where the aldehyde functional group serves as a versatile intermediate for the construction of complex molecular architectures. (R)-Tetrahydrofuran-3-carbaldehyde is a valuable chiral building block, and its efficient synthesis from the corresponding alcohol, (R)-tetrahydrofuran-3-ylmethanol, is of significant interest. This document provides detailed application notes and protocols for various methods to achieve this oxidation, focusing on mild and selective conditions to preserve the stereochemical integrity of the chiral center.

Overview of Common Oxidation Methods

Several reliable methods have been developed for the oxidation of primary alcohols to aldehydes. The choice of oxidant and reaction conditions is crucial to avoid over-oxidation to the carboxylic acid and to ensure compatibility with other functional groups in the molecule. This document will focus on four widely used methods:

  • Swern Oxidation: Utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures. It is known for its mildness and high yields.

  • Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent, offering the advantages of neutral reaction conditions and operational simplicity at room temperature.[1][2]

  • Parikh-Doering Oxidation: A variation of activated DMSO oxidations using the sulfur trioxide pyridine complex (SO₃·Py) as the activating agent, which allows the reaction to be performed at or above 0 °C.[3][4]

  • TEMPO-Catalyzed Oxidation: A catalytic method employing a stable nitroxyl radical, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), in conjunction with a stoichiometric co-oxidant. This method is attractive due to its catalytic nature and often mild reaction conditions.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the reaction conditions and reported yields for the oxidation of tetrahydrofuran-3-ylmethanol or closely related substrates to the corresponding aldehyde using different methods. This data is intended to provide a comparative overview to aid in method selection.

Oxidation MethodSubstrateReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
TEMPO/TCCA 3-HydroxytetrahydrofuranTEMPO, Trichloroisocyanuric acid (TCCA)Dichloromethane (DCM)-5 to 0, then rt193.6[5]
Swern Oxidation General Primary AlcoholDMSO, Oxalyl Chloride, TriethylamineDichloromethane (DCM)-78 to rt1-2Typically >90[6][7]
Dess-Martin General Primary AlcoholDess-Martin PeriodinaneDichloromethane (DCM)Room Temp.1-3Typically >90[1][2]
Parikh-Doering General Primary AlcoholDMSO, SO₃·Pyridine, TriethylamineDichloromethane (DCM)0 to rt0.5-2Typically >90[3][8]

Note: Yields are highly substrate-dependent and the values for general primary alcohols are indicative. The TEMPO/TCCA oxidation provides a specific example for a closely related substrate.

Experimental Protocols

Detailed methodologies for the four key oxidation reactions are provided below. These protocols are based on established procedures and should be adapted and optimized for the specific scale and equipment available in the laboratory.

Protocol 1: TEMPO-Catalyzed Oxidation using Trichloroisocyanuric Acid (TCCA)

This protocol is adapted from a procedure for the oxidation of 3-hydroxytetrahydrofuran.[5]

Materials:

  • This compound

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy)

  • Trichloroisocyanuric acid (TCCA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a stirred solution of this compound (1.0 eq) and TEMPO (0.01 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere, cool the mixture to -5 °C to 0 °C using an ice-salt or dry ice/acetone bath.

  • Add trichloroisocyanuric acid (TCCA) (1.0 eq) portion-wise to the reaction mixture, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material.

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Wash the filtrate sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude (R)-tetrahydrofuran-3-carbaldehyde.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

This is a general procedure for the Swern oxidation of a primary alcohol.[6][7]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature bath (-78 °C, e.g., dry ice/acetone)

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, cool the solution to -78 °C.

  • Slowly add a solution of anhydrous DMSO (2.0 eq) in anhydrous DCM to the oxalyl chloride solution via syringe. Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Slowly add anhydrous triethylamine (5.0 eq) to the reaction mixture.

  • After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by vacuum distillation or column chromatography as needed.

Protocol 3: Dess-Martin Periodinane (DMP) Oxidation

This is a general procedure for the DMP oxidation of a primary alcohol.[1][2]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature.

  • Stir the reaction mixture vigorously for 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Shake the funnel until the layers become clear. Separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by vacuum distillation or column chromatography if necessary.

Protocol 4: Parikh-Doering Oxidation

This is a general procedure for the Parikh-Doering oxidation of a primary alcohol.[3][8]

Materials:

  • This compound

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a solution of this compound (1.0 eq) and anhydrous triethylamine or DIPEA (3.0 eq) in anhydrous DCM and anhydrous DMSO (3.0 eq) in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.

  • Add sulfur trioxide pyridine complex (1.5-2.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-2 hours or until TLC indicates the reaction is complete.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by vacuum distillation or column chromatography if needed.

Visualizations

Logical Relationship of Oxidation Methods

The choice of oxidation method often depends on factors such as substrate sensitivity, scale, and reagent availability. The following diagram illustrates the relationship between the alcohol starting material and the desired aldehyde product, highlighting the common classes of oxidants used.

Oxidation_Methods Oxidation of this compound sub This compound prod (R)-Tetrahydrofuran-3-carbaldehyde sub->prod Oxidation sub_methods Oxidation Methods dmso Activated DMSO (Swern, Parikh-Doering) sub_methods->dmso hypervalent Hypervalent Iodine (Dess-Martin) sub_methods->hypervalent catalytic Catalytic (TEMPO) sub_methods->catalytic

Caption: Overview of common methods for the oxidation of primary alcohols.

Experimental Workflow for Swern Oxidation

The following diagram outlines the key steps in a typical Swern oxidation procedure, from reaction setup to product isolation.

Swern_Workflow Swern Oxidation Workflow start Start setup Reaction Setup: - Anhydrous DCM - Oxalyl Chloride - Cool to -78 °C start->setup activation DMSO Activation: - Add DMSO dropwise - Stir for 15 min setup->activation addition Alcohol Addition: - Add (R)-THF-3-ylmethanol solution dropwise - Stir for 30 min activation->addition base Base Addition: - Add Triethylamine - Stir for 30 min addition->base warm Warm to Room Temp. base->warm workup Aqueous Workup: - Quench with water - Separate layers - Wash with brine warm->workup dry Drying and Concentration: - Dry over MgSO₄ - Filter - Evaporate solvent workup->dry purify Purification (optional): - Vacuum Distillation or - Column Chromatography dry->purify product Final Product: (R)-Tetrahydrofuran-3-carbaldehyde purify->product

Caption: Step-by-step workflow for the Swern oxidation protocol.

References

Application Notes: (R)-Tetrahydrofuran-3-ylmethanol as a Versatile Scaffold in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Tetrahydrofuran-3-ylmethanol is a valuable chiral building block for the synthesis of diverse molecular scaffolds in drug discovery and development. Its tetrahydrofuran ring system is a privileged structure found in numerous biologically active compounds. The use of this compound in solid-phase organic synthesis (SPOS) offers a powerful strategy for the rapid generation of compound libraries with high stereochemical purity. This approach combines the advantages of solid-phase synthesis, such as ease of purification and automation, with the structural and stereochemical benefits of the chiral tetrahydrofuran motif.

This document provides detailed application notes and protocols for the immobilization of this compound onto a solid support and its subsequent elaboration to generate a library of diverse small molecules.

Key Applications

  • Scaffold for Combinatorial Libraries: The immobilized this compound serves as a starting point for the synthesis of large and diverse compound libraries for high-throughput screening.

  • Synthesis of Drug Analogs: Facilitates the rapid synthesis of analogs of known drugs containing a tetrahydrofuran core to explore structure-activity relationships (SAR).

  • Fragment-Based Drug Discovery: The chiral tetrahydrofuran scaffold can be elaborated with various fragments to identify novel binders for biological targets.

Experimental Protocols

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of this compound to 2-chlorotrityl chloride resin, a widely used solid support for the immobilization of alcohols, phenols, and amines under mild conditions.

Materials

  • 2-Chlorotrityl chloride resin (100-200 mesh, loading capacity: 1.0-1.6 mmol/g)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker or bubbler with an inert gas (N₂ or Ar)

Procedure

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1.0 g, 1.6 mmol) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Activation and Coupling:

    • Drain the DCM.

    • Add a solution of this compound (3 equivalents, 4.8 mmol, 490 mg) and DIPEA (5 equivalents, 8.0 mmol, 1.39 mL) in anhydrous DCM (10 mL).

    • Agitate the mixture at room temperature for 4 hours using a shaker or by bubbling a stream of inert gas through the suspension.

  • Capping of Unreacted Sites:

    • Drain the reaction solution.

    • To cap any unreacted 2-chlorotrityl chloride groups, add a solution of DCM/MeOH/DIPEA (17:2:1, 10 mL).

    • Agitate for 30 minutes.

  • Washing:

    • Drain the capping solution.

    • Wash the resin sequentially with DCM (3 x 10 mL), N,N-Dimethylformamide (DMF) (3 x 10 mL), MeOH (3 x 10 mL), and finally with DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

Loading Determination

The loading of this compound on the resin can be determined by a gravimetric method (measuring the weight increase of the resin) or by cleaving the compound from a small amount of resin and quantifying the cleaved product.

ParameterValueReference
Resin Type2-Chlorotrityl chlorideGeneral Protocol
ReactantThis compound-
BaseDiisopropylethylamine (DIPEA)General Protocol
SolventDichloromethane (DCM)General Protocol
Reaction Time4 hoursGeneral Protocol
Expected Loading0.8 - 1.2 mmol/gBased on typical efficiency
Protocol 2: Solid-Phase Synthesis of a Tetrahydrofuran-based Amide Library

This protocol outlines a representative workflow for the diversification of the immobilized this compound scaffold through amide bond formation. This involves a two-step sequence: activation of the hydroxyl group and subsequent displacement with a library of amines.

Materials

  • This compound-loaded resin (from Protocol 1)

  • 4-Nitrophenyl chloroformate or Triphosgene

  • Pyridine or DIPEA

  • A library of primary and secondary amines

  • DMF, anhydrous

  • DCM, anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (as a scavenger)

Procedure

  • Resin Swelling: Swell the this compound-loaded resin (100 mg, ~0.1 mmol) in anhydrous DCM (2 mL) for 30 minutes.

  • Activation of the Hydroxyl Group:

    • Drain the DCM.

    • Add a solution of 4-nitrophenyl chloroformate (3 equivalents, 0.3 mmol, 60 mg) and pyridine (3 equivalents, 0.3 mmol, 24 µL) in anhydrous DCM (2 mL).

    • Agitate the mixture at room temperature for 2 hours.

    • Drain the solution and wash the resin with DCM (5 x 2 mL).

  • Amine Coupling (Library Generation):

    • Distribute the activated resin into separate reaction vessels for each amine.

    • To each vessel, add a solution of the corresponding amine (5 equivalents, 0.5 mmol) in anhydrous DMF (1 mL).

    • Agitate the mixtures at room temperature for 16 hours.

  • Washing:

    • Drain the amine solutions.

    • Wash the resin in each vessel sequentially with DMF (3 x 2 mL), MeOH (3 x 2 mL), and DCM (3 x 2 mL).

  • Drying: Dry the resins under vacuum.

  • Cleavage from Resin:

    • To each resin, add a cleavage cocktail of TFA/TIS/DCM (e.g., 2:2:96 or for more acid-labile linkers, a milder cocktail) (1 mL).

    • Agitate for 1-2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM (2 x 0.5 mL).

    • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude products via preparative HPLC or other suitable chromatographic techniques.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data for the synthesis of a small library of amides. Actual yields and purities will vary depending on the specific amine used.

AmineProduct StructureExpected Yield (%)Expected Purity (%)
Benzylamine> 85> 90
Morpholine> 90> 95
Piperidine> 90> 95
Aniline> 75> 85

Visualizations

Signaling Pathway/Workflow Diagrams

Immobilization_Workflow Resin 2-Chlorotrityl Chloride Resin Swelling Swell in DCM Resin->Swelling Coupling Couple at RT Swelling->Coupling Alcohol This compound + DIPEA in DCM Alcohol->Coupling Capping Cap with DCM/MeOH/DIPEA Coupling->Capping Washing Wash Sequentially Capping->Washing Drying Dry under Vacuum Washing->Drying LoadedResin Immobilized Scaffold Drying->LoadedResin

Caption: Workflow for the immobilization of this compound.

Library_Synthesis_Workflow start_node start_node process_node process_node reagent_node reagent_node library_node library_node cleavage_node cleavage_node ImmobilizedScaffold Immobilized Scaffold Activation Activate Hydroxyl Group ImmobilizedScaffold->Activation AmineAddition Parallel Amine Addition Activation->AmineAddition Activator 4-Nitrophenyl Chloroformate + Pyridine Activator->Activation WashingDrying Wash and Dry AmineAddition->WashingDrying AmineLibrary R1R2NH (Amine Library) AmineLibrary->AmineAddition ResinBoundLibrary Resin-Bound Library WashingDrying->ResinBoundLibrary Cleavage Cleave from Resin ResinBoundLibrary->Cleavage Purification Purify Products Cleavage->Purification CleavageCocktail TFA/TIS/DCM CleavageCocktail->Cleavage FinalLibrary Final Compound Library Purification->FinalLibrary

Caption: Workflow for the solid-phase synthesis of a diverse amide library.

Scale-Up Synthesis Protocols for (R)-Tetrahydrofuran-3-ylmethanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

(R)-Tetrahydrofuran-3-ylmethanol and its derivatives are crucial chiral building blocks in the synthesis of a variety of pharmaceutical compounds, including antiviral agents like Amprenavir and Fosamprenavir. The efficient and scalable production of these intermediates is of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the scale-up synthesis of this compound and its subsequent derivatization, targeting researchers, scientists, and professionals in drug development.

Synthetic Strategies for this compound

Several synthetic routes have been developed for the production of chiral 3-hydroxytetrahydrofuran. The selection of a particular route for industrial scale-up depends on factors such as the availability and cost of starting materials, reaction efficiency, safety, and the desired enantiomeric purity. Two prominent methods for the synthesis of the (S)-enantiomer, which can be adapted for the (R)-enantiomer, are highlighted below.

Method 1: Cyclodehydration of (R)-1,2,4-Butanetriol

A common and effective method for synthesizing chiral 3-hydroxytetrahydrofuran is the acid-catalyzed cyclodehydration of the corresponding chiral 1,2,4-butanetriol.[1] For the synthesis of this compound, (R)-1,2,4-butanetriol is the required starting material.

Reaction Scheme:

G start (R)-1,2,4-Butanetriol product This compound start->product Cyclodehydration catalyst p-Toluenesulfonic acid (PTSA) Heat (180-220 °C)

Caption: Synthesis of this compound via cyclodehydration.

Experimental Protocol:

Materials:

  • (R)-1,2,4-Butanetriol

  • p-Toluenesulfonic acid (PTSA)

  • High-temperature reaction vessel with distillation setup

  • Suitable solvent (e.g., dioxane for continuous processes)[2]

Procedure:

  • Charge the reaction vessel with (R)-1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to a temperature range of 180-220 °C.[1]

  • The product, this compound, is formed along with water, which is continuously removed by distillation to drive the reaction to completion.

  • For continuous production, a solution of (R)-1,2,4-butanetriol in a high-boiling solvent like dioxane can be fed into a fixed-bed reactor containing an acidic resin catalyst (e.g., Amberlyst 15) at elevated temperatures (e.g., 100 °C).[2]

  • The product stream is collected and purified by fractional distillation under reduced pressure.

Quantitative Data Summary:

ParameterValueReference
Starting Material(R)-1,2,4-Butanetriol[1]
Catalystp-Toluenesulfonic acid or acidic resin[1][2]
Temperature180-220 °C (batch) or 100 °C (continuous)[1][2]
Optical Purity>99% (reported for the (S)-enantiomer)[2]
Method 2: Reduction and Cyclization of a 4-Halo-3-hydroxybutyrate Ester

An industrially advantageous process involves the reduction of an ester of 4-halo-3-hydroxybutyric acid followed by in-situ cyclization.[3] This method has been reported for the synthesis of (S)-3-hydroxytetrahydrofuran with high purity and yield. A similar strategy can be applied for the (R)-enantiomer starting from the corresponding (R)-4-halo-3-hydroxybutyrate ester.

Reaction Workflow:

G cluster_0 Step 1: Reduction cluster_1 Step 2: Cyclization & Isolation start Ethyl (R)-4-chloro-3-hydroxybutyrate intermediate (R)-4-chloro-1,3-butanediol start->intermediate product This compound intermediate->product reductant Sodium borohydride Toluene, 50-60 °C extraction Ethyl acetate extraction distillation Distillation cyclization Aqueous HCl, Heat G start This compound product (R)-3-(Tosyloxymethyl)tetrahydrofuran start->product Tosylation reagents Tosyl chloride Triethylamine Tetrahydrofuran (THF), 0 °C to RT

References

Troubleshooting & Optimization

Technical Support Center: Purification of (R)-Tetrahydrofuran-3-ylmethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of (R)-Tetrahydrofuran-3-ylmethanol using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For general purification to remove non-chiral impurities, silica gel is the most common and recommended stationary phase.[1] Silica gel is slightly acidic, and for sensitive compounds, a neutralized silica gel or alumina can be considered.[1] If the goal is to separate the (R) and (S) enantiomers, a chiral stationary phase (CSP) is mandatory.[2][3] Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often a good starting point for the separation of chiral alcohols.[2][4]

Q2: How do I choose an appropriate mobile phase (eluent) for the purification?

A2: The selection of the mobile phase is critical for achieving good separation. A common starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or isopropanol.[5] The ideal solvent system should provide a retention factor (Rf) for this compound of approximately 0.2-0.4 on a Thin Layer Chromatography (TLC) plate.[6] You can determine the optimal solvent system by running several TLC plates with different solvent ratios.[7]

Q3: My compound is not separating from an impurity. What should I do?

A3: If you are experiencing poor separation, you can try several strategies:

  • Optimize the mobile phase: Adjust the polarity of your eluent. If the spots are too close together, try a less polar solvent system to increase the separation.[6] You can also try a different solvent system altogether (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) to alter the selectivity.[6]

  • Column loading: Ensure you are not overloading the column, which can lead to band broadening and poor separation.[8]

  • Packing: A poorly packed column with channels or cracks will result in inefficient separation. Ensure the column is packed uniformly.[1]

  • Gradient elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, may be effective.

Q4: The this compound is eluting too quickly (high Rf) or not at all (low Rf). How can I adjust this?

A4:

  • Eluting too quickly (high Rf): Your mobile phase is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mixture.[9]

  • Eluting too slowly or stuck on the column (low Rf): Your mobile phase is not polar enough. Increase the proportion of the polar solvent.[10] For very polar compounds, a small amount of a highly polar solvent like methanol can be added to the eluent, but be aware that high concentrations of methanol can potentially dissolve some of the silica gel.[5][11]

Q5: How can I visualize the spots of this compound on a TLC plate since it is colorless?

A5: Since this compound does not have a chromophore for UV visualization, you will need to use a staining solution. A common and effective stain for alcohols is potassium permanganate (KMnO4) stain. The compound will appear as a yellow or brown spot on a purple background. Other general-purpose stains like ceric ammonium molybdate (CAM) can also be used.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC to achieve a good separation between the target compound and impurities (aim for a ΔRf of at least 0.2).[6]
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude sample.[1]
Poorly packed column (channeling).Ensure the column is packed evenly as a slurry to avoid air bubbles and cracks.[1]
Compound Elutes Too Fast (High Rf) Mobile phase is too polar.Decrease the concentration of the polar solvent in the eluent system.[9]
Compound Elutes Too Slow or Not at All (Low Rf) Mobile phase is not polar enough.Increase the concentration of the polar solvent. A gradient elution might be necessary.[10]
Compound may be degrading on the silica.Test the stability of your compound on silica using a 2D TLC. If it is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.[1]
Streaking or Tailing of Spots on TLC/Column Sample is too concentrated when loaded.Dissolve the sample in the minimum amount of solvent for loading.[12]
Compound is interacting strongly with the stationary phase.Add a small amount of a modifier to the eluent. For example, a trace amount of triethylamine can help with basic compounds, or acetic acid for acidic compounds. Given that the target is an alcohol, this is less likely to be the primary issue unless acidic or basic impurities are present.
The column has run dry.Never let the solvent level drop below the top of the stationary phase.[12]
Cracked or Disturbed Column Bed Improper packing.Pack the column carefully as a slurry. Add a layer of sand on top of the silica to prevent disturbance when adding the eluent.[1]
Thermal stress from exothermic adsorption.This is more common with highly polar solvents on a very dry stationary phase. Pre-eluting the column can help mitigate this.
Low Recovery of Product Irreversible adsorption onto the column.Use a more polar eluent to ensure all the compound is eluted.
Compound decomposition on the column.As mentioned, check for stability and consider alternative stationary phases if necessary.
Co-elution with an impurity.Re-evaluate the fractions using TLC to ensure you are combining the correct ones. Optimize the separation conditions for better resolution.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Selection
  • Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a starting line about 1 cm from the bottom.

  • Sample Spotting: Dissolve a small amount of your crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the starting line.

  • Developing the Plate: Prepare a developing chamber with a small amount of your chosen solvent system (e.g., a mixture of hexanes and ethyl acetate). Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber.

  • Elution: Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Dip the plate into a potassium permanganate staining solution and gently heat it with a heat gun to visualize the spots.

  • Analysis: Calculate the Rf value for your target compound. The ideal Rf value is between 0.2 and 0.4.[6] Adjust the solvent system polarity to achieve this.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation:

    • Select an appropriately sized column based on the amount of sample to be purified.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent.

    • Pour the slurry into the column and tap the sides gently to ensure even packing. Allow the silica to settle.

    • Add a layer of sand on top of the silica bed to prevent disturbance.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the column using a pipette.[12]

    • Dry Loading: If the sample is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[12]

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply pressure to the top of the column (e.g., using a pump or a syringe) to force the solvent through the silica gel at a steady rate.

    • Begin collecting fractions in test tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent SystemRatio (v/v)Expected Rf Range (Approximate)Notes
Hexanes:Ethyl Acetate9:1 to 1:10.1 - 0.6A good starting point for many moderately polar compounds.[5]
Dichloromethane:Methanol99:1 to 9:10.1 - 0.5Useful for more polar compounds.[5]
Hexanes:Isopropanol95:5 to 8:20.1 - 0.5Isopropanol is a more polar alcohol modifier than ethyl acetate.

Table 2: Troubleshooting Summary for Common TLC/Column Issues

ObservationImplicationAction
Rf = 0Compound is too polar for the eluent.Increase the polarity of the mobile phase.
Rf ≈ 1Compound is too non-polar for the eluent.Decrease the polarity of the mobile phase.
StreakingSample is too concentrated or interacting strongly with silica.Dilute the sample for TLC; for column, ensure proper loading. Consider adding a modifier to the eluent.
Multiple close spotsPoor separation.Try a different solvent system to improve selectivity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Solvent System Optimization) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Determines Mobile Phase Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column (Collect Fractions) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 7. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Workflow for the purification of this compound.

troubleshooting_logic Start Problem with Purification Check_Sep Poor Separation? Start->Check_Sep Check_Rf Incorrect Rf? Start->Check_Rf Check_Recovery Low Recovery? Start->Check_Recovery Opt_Solvent Optimize Mobile Phase (TLC) Check_Sep->Opt_Solvent Yes Check_Load Reduce Column Load Check_Sep->Check_Load Yes Repack Repack Column Check_Sep->Repack Yes Adjust_Polarity Adjust Mobile Phase Polarity Check_Rf->Adjust_Polarity Yes Increase_Polarity Increase Eluent Polarity (Final Flush) Check_Recovery->Increase_Polarity Yes Check_Stability Check Compound Stability (2D TLC) Check_Recovery->Check_Stability Yes Solution Problem Resolved Opt_Solvent->Solution Check_Load->Solution Repack->Solution Adjust_Polarity->Solution Increase_Polarity->Solution Check_Stability->Solution

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Water Removal from (R)-Tetrahydrofuran-3-ylmethanol Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of water from reaction mixtures containing (R)-Tetrahydrofuran-3-ylmethanol.

Troubleshooting Guide

Problem: My reaction is water-sensitive, and I suspect residual moisture is affecting my yield or purity.

Possible Causes & Solutions:

  • Incomplete Drying of Starting Materials: this compound and other solvents can absorb atmospheric moisture.

    • Solution: Dry all solvents and reagents before use. For this compound, consider drying over molecular sieves.

  • Ineffective Water Removal Method: The chosen method may not be suitable for the scale of your reaction or the desired level of dryness.

    • Solution: Evaluate the efficiency of your current method. Consider switching to a more rigorous technique. For instance, if you are using a simple drying agent like anhydrous sodium sulfate, switching to activated molecular sieves or azeotropic distillation may be more effective.

  • Decomposition of this compound: The drying method itself might be causing the degradation of your product.

    • Solution: this compound contains a primary alcohol and a cyclic ether (THF) moiety. Avoid harsh acidic conditions which can lead to dehydration of the alcohol to form an alkene or an ether, or potentially catalyze the ring-opening of the THF ring.[1][2][3] Strong bases should also be used with caution.

Flowchart for Troubleshooting Water Removal Issues

Caption: Troubleshooting workflow for addressing water contamination in reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for removing water from a reaction mixture containing this compound?

A1: The most common and generally safest method for removing residual water from a reaction mixture containing this compound is through an extractive work-up followed by drying the organic phase with an appropriate drying agent. Molecular sieves (3Å) are highly recommended for achieving low water content.[4]

Q2: Can I use a strong acid to dehydrate the reaction mixture?

A2: It is not recommended to use strong acids like concentrated sulfuric acid or phosphoric acid. These can cause the dehydration of the primary alcohol in this compound to form an alkene or an ether, especially at elevated temperatures.[1][3] There is also a risk of side reactions involving the THF ring.[5]

Q3: Are there any concerns with using basic conditions for water removal?

A3: While THF is generally more stable to bases than acids, strong bases like potassium hydroxide (KOH) can be problematic, especially if peroxides are present in the THF, which can lead to explosions.[6] If a basic wash is required during workup, use it with caution and ensure the absence of peroxides.

Q4: How can I remove water azeotropically from my reaction mixture?

A4: Azeotropic distillation can be an effective method for water removal. A solvent that forms a low-boiling azeotrope with water, such as toluene or cyclohexane, is added to the reaction mixture.[7] The mixture is then heated, and the water-entrainer azeotrope is distilled off, often using a Dean-Stark apparatus to separate the condensed water and return the entrainer to the reaction flask. This method is particularly useful for driving reactions to completion where water is a byproduct.

Q5: What is the efficiency of different drying agents for solvents like THF?

A5: The efficiency of various drying agents for THF has been quantitatively evaluated. The final water content depends on the drying agent, contact time, and loading. Below is a summary of the performance of some common drying agents.

Data Presentation

Table 1: Efficiency of Various Desiccants in Drying Tetrahydrofuran (THF)

DesiccantConditionsFinal Water Content (ppm)Reference
None ("wet" solvent)-~200-400[4]
Sodium/BenzophenoneReflux~43[4]
3Å Molecular Sieves20% m/v, 48 h<10[4]
Neutral AluminaSingle pass through a column<10[4]
Silica GelSingle pass through a column~30[4]
KOH pelletsPre-dryingNot specified for final dryness[4]

Table 2: Efficiency of 3Å Molecular Sieves in Drying Methanol and Ethanol

SolventLoading (% m/v)Time (h)Final Water Content (ppm)Reference
Methanol1072~30[4]
Methanol20120 (5 days)~10[4]
Ethanol20120 (5 days)~8[4]

Experimental Protocols

Protocol 1: Drying with Molecular Sieves

This protocol describes the general procedure for drying a solution of this compound in an organic solvent using 3Å molecular sieves.

Materials:

  • Reaction mixture containing this compound in an organic solvent.

  • Activated 3Å molecular sieves.

  • Anhydrous collection flask.

  • Inert atmosphere (e.g., nitrogen or argon), if required.

Procedure:

  • Activation of Molecular Sieves: Heat the 3Å molecular sieves in a laboratory oven at a temperature of at least 250°C for a minimum of 3 hours under a vacuum or with a slow stream of dry nitrogen. Cool the sieves to room temperature in a desiccator before use.

  • Addition of Sieves: To the flask containing the reaction mixture, add the activated 3Å molecular sieves (approximately 10-20% of the solvent volume).

  • Drying: Stopper the flask and allow the mixture to stand for at least 24 hours. Occasional swirling may improve the drying efficiency. For very low water content, a longer duration (48-72 hours) may be necessary.[4]

  • Separation: Carefully decant or filter the dried solution into an anhydrous collection flask, leaving the molecular sieves behind. If the reaction is air-sensitive, perform this transfer under an inert atmosphere.

Protocol 2: Azeotropic Removal of Water using a Dean-Stark Apparatus

This protocol is suitable for reactions where water is a byproduct and needs to be continuously removed to drive the reaction to completion.

Apparatus:

  • Reaction flask equipped with a magnetic stirrer and heating mantle.

  • Dean-Stark trap.

  • Condenser.

  • Entraining solvent (e.g., toluene, cyclohexane).

Procedure:

  • Setup: Assemble the reaction flask, Dean-Stark trap, and condenser.

  • Charging the Flask: Add the reactants, this compound, and the entraining solvent to the reaction flask. The volume of the entrainer should be sufficient to fill the Dean-Stark trap.

  • Heating: Begin heating the reaction mixture to reflux.

  • Azeotropic Distillation: The vapor, consisting of the entrainer and water, will rise into the condenser. Upon condensation, the immiscible liquids will collect in the Dean-Stark trap.

  • Water Removal: The denser water layer will settle to the bottom of the trap and can be periodically drained. The lighter entrainer layer will overflow from the side arm of the trap and return to the reaction flask.

  • Completion: The reaction is complete when no more water is collected in the Dean-Stark trap.

Diagram of a Dean-Stark Apparatus for Azeotropic Distillation

DeanStarkSetup cluster_0 Reaction Setup flask Reaction Flask (Reactants + Entrainer) dean_stark Dean-Stark Trap flask->dean_stark Vapor heating Heating Mantle dean_stark->flask Returning Entrainer condenser Condenser dean_stark->condenser Vapor condenser->dean_stark Condensate water_out Water Out condenser->water_out water_in Water In water_in->condenser

Caption: A simplified diagram of a Dean-Stark apparatus used for azeotropic water removal.

References

Technical Support Center: (R)-Tetrahydrofuran-3-ylmethanol Enantiomeric Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting advice for determining the enantiomeric purity of (R)-Tetrahydrofuran-3-ylmethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for determining the enantiomeric purity of a chiral alcohol like this compound?

A1: The most common and reliable methods include Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Gas Chromatography (Chiral GC), Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral auxiliaries, and Polarimetry.

Q2: Which method is the most accurate for determining enantiomeric excess (e.e.)?

A2: Chiral chromatography (both HPLC and GC) is generally considered the most accurate and precise method for determining enantiomeric excess. These techniques provide direct separation of the enantiomers, allowing for accurate quantification of each.

Q3: I don't have access to a chiral chromatography column. Can I still determine the enantiomeric purity?

A3: Yes, NMR spectroscopy with a chiral solvating or derivatizing agent is a powerful alternative. This method allows for the differentiation of enantiomers in the NMR spectrum. Polarimetry is another option, but it requires knowledge of the specific rotation of the enantiomerically pure substance and is generally less precise than chromatographic or NMR methods.

Q4: What is a chiral derivatizing agent and how does it work for NMR analysis?

A4: A chiral derivatizing agent (CDA) is an enantiomerically pure compound that reacts with the chiral analyte (in this case, this compound) to form diastereomers. Since diastereomers have different physical properties, their signals in the NMR spectrum will be distinct, allowing for quantification of their ratio and thus the enantiomeric excess of the original sample.

Q5: Can I use polarimetry if I don't know the specific rotation of pure this compound?

A5: No, it is not possible to determine the enantiomeric purity using polarimetry without the specific rotation value of the pure enantiomer. The calculation of enantiomeric excess is directly dependent on this value. A literature search did not yield a reported specific rotation for this compound.

Troubleshooting Guides

Chiral HPLC & GC Troubleshooting
Issue Potential Cause Solution
Poor or no separation of enantiomers Incorrect chiral stationary phase (CSP).Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).
Suboptimal mobile phase composition.Adjust the ratio of solvents in the mobile phase. For normal phase, vary the alcohol modifier percentage.
Inappropriate temperature.Optimize the column temperature; sometimes lower temperatures improve resolution.
Poor peak shape (tailing or fronting) Secondary interactions with the stationary phase.For basic or acidic compounds, add a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (DEA).
Column overload.Reduce the sample concentration or injection volume.
Column contamination or degradation.Flush the column with a strong solvent or replace it if necessary.
Ghost peaks in the chromatogram Contaminated mobile phase or system.Use high-purity solvents and ensure the HPLC/GC system is clean. Implement a thorough wash procedure between runs.
Incomplete mobile phase degassing (HPLC).Ensure the mobile phase is adequately degassed to prevent bubble formation.
NMR Spectroscopy Troubleshooting
Issue Potential Cause Solution
No separation of enantiomeric signals The chosen chiral solvating/derivatizing agent is not effective for this analyte.Screen different chiral auxiliaries (e.g., Mosher's acid, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).
Insufficient amount of chiral auxiliary.Increase the molar ratio of the chiral auxiliary to the analyte.
Poor spectral resolution.Shim the magnet carefully. A higher field strength NMR instrument may be necessary.
Broad or distorted peaks Sample concentration is too high, leading to aggregation.Dilute the sample.
Presence of paramagnetic impurities.Ensure glassware and solvents are free from paramagnetic contaminants.
Inaccurate integration for e.e. calculation Poor baseline or overlapping peaks.Adjust phasing and baseline correction. Ensure the selected signals for integration are well-resolved.
Low signal-to-noise ratio.Increase the number of scans to improve the signal-to-noise ratio.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general starting point for developing a chiral HPLC method for this compound.

Methodology:

  • Column Selection: Start with a polysaccharide-based chiral stationary phase (CSP) such as a Chiralpak® IA, IB, or IC, or a Chiralcel® OD or AD column. These are known to be effective for a wide range of chiral alcohols.

  • Mobile Phase Preparation: For normal phase chromatography, prepare a mobile phase consisting of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting composition is 90:10 (v/v) n-hexane:isopropanol.

  • System Preparation: Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1 mg/mL.

  • Injection and Analysis: Inject a small volume (e.g., 5-10 µL) of the sample.

  • Detection: Use a UV detector at a low wavelength (e.g., 210 nm) as tetrahydrofuran-3-ylmethanol does not have a strong chromophore.

  • Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area R - Area S) / (Area R + Area S)] x 100

Quantitative Data Summary (Hypothetical):

Parameter Value
Column Chiralpak® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Retention Time (S)-enantiomer ~ 8.5 min
Retention Time (R)-enantiomer ~ 9.8 min
Chiral Gas Chromatography (GC)

For volatile compounds like tetrahydrofuran-3-ylmethanol, chiral GC is an excellent alternative.

Methodology:

  • Column Selection: Use a capillary column coated with a cyclodextrin-based chiral stationary phase, such as a Betadex™ or a Chirasil-DEX CB column.

  • Derivatization (Optional but Recommended): To improve volatility and peak shape, the alcohol can be derivatized to its acetate or trifluoroacetate ester. A common procedure is to react the alcohol with acetic anhydride or trifluoroacetic anhydride in the presence of a catalyst like iodine.

  • GC Conditions:

    • Injector Temperature: 230 °C

    • Detector Temperature (FID): 250 °C

    • Carrier Gas: Hydrogen or Helium at an appropriate flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70 °C) and ramp up to a higher temperature (e.g., 180 °C) at a rate of 2-5 °C/min.

  • Sample Preparation: Prepare a dilute solution of the sample (or its derivative) in a suitable solvent like dichloromethane or ethyl acetate.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample.

  • Data Analysis: Calculate the enantiomeric excess from the peak areas of the two enantiomers as described for HPLC.

Quantitative Data Summary (Hypothetical for derivatized sample):

Parameter Value
Column Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm)
Carrier Gas Hydrogen
Oven Program 70 °C (1 min), then 5 °C/min to 180 °C
Retention Time (S)-enantiomer derivative ~ 15.2 min
Retention Time (R)-enantiomer derivative ~ 15.9 min
NMR Spectroscopy with a Chiral Solvating Agent

This method relies on the formation of transient diastereomeric complexes that have distinct NMR spectra.

Methodology:

  • Chiral Solvating Agent (CSA) Selection: Choose an appropriate CSA. For alcohols, common choices include (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or other chiral fluoroalcohols.

  • Sample Preparation:

    • Dissolve a known amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆) in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample alone.

    • Add the CSA to the NMR tube. A 1:1 to 1:5 molar ratio of analyte to CSA is a good starting point.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Identify a proton signal in the analyte that is well-resolved and shows separation into two distinct signals upon addition of the CSA. Protons close to the stereocenter are most likely to show separation.

  • Data Analysis:

    • Carefully integrate the two separated signals corresponding to the R and S enantiomers.

    • Calculate the enantiomeric excess from the integration values: e.e. (%) = [(Integration R - Integration S) / (Integration R + Integration S)] x 100

Quantitative Data Summary (Hypothetical):

Parameter Value
NMR Solvent Benzene-d₆
Chiral Solvating Agent (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol
Analyte Proton Monitored -CH₂OH protons
Chemical Shift (S)-enantiomer complex ~ 3.45 ppm
Chemical Shift (R)-enantiomer complex ~ 3.55 ppm
Polarimetry

This classical method measures the rotation of plane-polarized light by the chiral sample.

Methodology:

  • Instrument Preparation: Turn on the polarimeter and allow the sodium lamp to warm up. Calibrate the instrument with a blank solvent.

  • Sample Preparation:

    • Accurately weigh a known amount of the this compound sample.

    • Dissolve it in a known volume of a suitable solvent (e.g., ethanol or chloroform) to a precise concentration (c), typically in g/mL.

  • Measurement:

    • Fill the polarimeter cell of a known path length (l), typically 1 decimeter (dm), with the sample solution, ensuring no air bubbles are present.

    • Measure the observed rotation (α).

  • Calculation:

    • First, calculate the specific rotation [α] of the sample: [α] = α / (c * l)

    • Then, calculate the enantiomeric excess (e.e.) or optical purity: e.e. (%) = ([α]sample / [α]pure enantiomer) x 100

Visualizations

experimental_workflow cluster_hplc_gc Chiral Chromatography (HPLC/GC) cluster_nmr NMR Spectroscopy cluster_polarimetry Polarimetry hplc_prep Sample Preparation (Dissolve in Mobile Phase) hplc_inject Injection into Chromatograph hplc_prep->hplc_inject hplc_sep Separation on Chiral Column hplc_inject->hplc_sep hplc_detect Detection (UV/FID) hplc_sep->hplc_detect hplc_data Data Analysis (Peak Area Integration) hplc_detect->hplc_data end Result: Enantiomeric Purity (%) hplc_data->end nmr_prep Sample Preparation (Dissolve in Deuterated Solvent) nmr_csa Add Chiral Solvating Agent nmr_prep->nmr_csa nmr_acquire Acquire 1H NMR Spectrum nmr_csa->nmr_acquire nmr_data Data Analysis (Signal Integration) nmr_acquire->nmr_data nmr_data->end pol_prep Sample Preparation (Precise Concentration) pol_measure Measure Observed Rotation pol_prep->pol_measure pol_calc Calculate Specific Rotation pol_measure->pol_calc pol_ee Calculate e.e. (Requires [α] of pure enantiomer) pol_calc->pol_ee pol_ee->end start Start: This compound Sample cluster_hplc_gc cluster_hplc_gc start->cluster_hplc_gc cluster_nmr cluster_nmr start->cluster_nmr cluster_polarimetry cluster_polarimetry start->cluster_polarimetry

Caption: Workflow for determining the enantiomeric purity of this compound.

logical_relationship cluster_methods Analytical Methods cluster_principles Underlying Principles cluster_requirements Key Requirements chromatography Chiral Chromatography (HPLC/GC) separation Physical Separation of Enantiomers chromatography->separation nmr NMR Spectroscopy diastereomers Formation of Diastereomeric Environment nmr->diastereomers polarimetry Polarimetry optical_activity Interaction with Plane-Polarized Light polarimetry->optical_activity csp Chiral Stationary Phase separation->csp csa Chiral Solvating Agent diastereomers->csa specific_rotation Known Specific Rotation of Pure Enantiomer optical_activity->specific_rotation

Caption: Logical relationships between methods, principles, and key requirements.

Technical Support Center: Improving Yield in the Reduction of Lactone Acids to Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reduction of lactone acids to tetrahydrofurans. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to enhance reaction yields and address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for reducing lactones to tetrahydrofurans, and what are their primary outcomes?

A1: The choice of reducing agent is critical and depends on the desired product.

  • Diisobutylaluminium Hydride (DIBAL-H): This is a bulky and strong reducing agent, often used for the partial reduction of lactones to lactols (cyclic hemiacetals), especially at low temperatures (-78 °C).[1][2][3] At higher temperatures or with excess DIBAL-H, it can lead to the formation of diols.[2]

  • Borane Complexes (BH3·THF or BH3·SMe2): Borane reagents are effective for the reduction of carboxylic acids and amides.[4] Borane dimethylsulfide (BMS) is noted for its stability and solubility compared to the tetrahydrofuran (THF) complex.[4][5] These reagents can reduce lactones to the corresponding diols, which can then be cyclized to form tetrahydrofurans.

  • Organosilanes (e.g., PMHS, Et3SiH): Used in catalytic hydrosilylation, organosilanes offer a milder reduction method.[6][7] This technique often requires a catalyst, such as those based on palladium or iron, and can be highly chemoselective.[6][8]

  • Lithium Aluminium Hydride (LiAlH4): A very strong reducing agent that typically reduces lactones completely to diols.[2] Careful control of reaction conditions is necessary to avoid over-reduction.

Q2: My reaction is resulting in a low yield of the desired tetrahydrofuran. What are the likely causes?

A2: Low yields can stem from several factors:

  • Reagent Decomposition: Hydride-based reducing agents are sensitive to moisture and air. Ensure you are using fresh, properly stored reagents and anhydrous reaction conditions under an inert atmosphere (e.g., Nitrogen or Argon).[9]

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC).[10] If the reaction stalls, a slight increase in temperature might be necessary, depending on the reagent's stability.[4]

  • Side Reactions: Undesired side reactions, such as the opening of the lactone ring without subsequent cyclization, can reduce the yield of the target tetrahydrofuran.

  • Improper Workup: The workup procedure is critical for isolating the product. For instance, quenching of DIBAL-H is highly exothermic and must be done slowly at low temperatures to prevent degradation of the product.[1]

Q3: I am observing the formation of the diol instead of the tetrahydrofuran. How can I promote cyclization?

A3: The formation of the diol is an intermediate step in the reduction of a lactone to a tetrahydrofuran. To encourage cyclization to the tetrahydrofuran, consider the following:

  • Acid-Catalyzed Cyclization: After the reduction to the diol is complete, an acidic workup or the addition of an acid catalyst can facilitate the intramolecular cyclization to form the tetrahydrofuran.

  • Reaction Conditions: The choice of solvent and temperature can influence the rate of cyclization.

Troubleshooting Guide

Problem Probable Cause(s) Suggested Solution(s)
Low or No Conversion of Starting Material 1. Inactive reducing agent due to moisture or air exposure.[9]2. Insufficient equivalents of reducing agent.3. Reaction temperature is too low.1. Use a fresh bottle of the reducing agent and ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.2. Increase the equivalents of the reducing agent incrementally.3. Allow the reaction to warm slowly to a slightly higher temperature, while monitoring for decomposition. For BH3·THF, if the reaction does not proceed at room temperature, it can be heated to 40-50 °C.[4]
Over-reduction to the Diol (when Lactol is desired) 1. Reaction temperature is too high.[2]2. Excess of the reducing agent was used.3. Reaction was allowed to proceed for too long.1. Strictly maintain the reaction temperature, for example at -78 °C for DIBAL-H reductions.[2][10]2. Use a stoichiometric amount of the reducing agent (e.g., 1 equivalent of DIBAL-H for lactone to lactol).[10]3. Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed.[10]
Formation of Multiple Unidentified Byproducts 1. Reaction temperature is too high, leading to decomposition.2. The substrate is not stable under the reaction conditions.3. The workup procedure is too harsh.1. Maintain a consistent and low temperature throughout the reaction.2. Consider a milder reducing agent, such as an organosilane with a suitable catalyst.3. Use a gentle workup, for example, quenching with Rochelle's salt solution for DIBAL-H reactions.[10]
Difficulty in Isolating the Product 1. The product is volatile.2. The product is water-soluble.3. Emulsion formation during aqueous workup.1. Use a rotary evaporator at low temperature and pressure for solvent removal.2. Perform multiple extractions with an appropriate organic solvent.3. Add brine to the aqueous layer to break up emulsions.

Data Presentation: Comparison of Reducing Agents for Lactone Reduction

Reducing Agent Typical Product(s) Key Reaction Conditions Reported Yields Advantages Disadvantages
DIBAL-H Lactol, Diol-78 °C for partial reduction to lactol; higher temperatures for diol formation.[1][2]Up to 90% for lactols.[11]High selectivity for partial reduction at low temperatures.[1]Pyrophoric, reacts violently with water.[1] Requires strict temperature control.
BH3·THF / BH3·SMe2 Diol (precursor to THF)0 °C to room temperature, can be heated to 40-50 °C if needed.[4]Generally high for the reduction of carboxylic acids and amides.BMS complex is more stable and soluble than the THF complex.[4]Does not typically stop at the lactol stage.
Organosilanes (with catalyst) TetrahydrofuranVaries with catalyst; can be performed at room temperature.Good to excellent yields.Mild reaction conditions, high chemoselectivity.[6][7]Requires a catalyst which can be expensive or sensitive.
NaBH4 DiolTypically in protic solvents like ethanol.[11]Can be low for lactone reduction, often resulting in a mixture of products.[11]Milder and safer to handle than LiAlH4.Often requires a large excess and may not be very effective for lactones.[11]
LiAlH4 DiolTypically in ethereal solvents like THF.High for complete reduction.Very powerful reducing agent.Not selective, reduces many functional groups.[2]

Experimental Protocols

Protocol 1: Partial Reduction of a Lactone to a Lactol using DIBAL-H[1][10]

Materials:

  • Lactone substrate

  • Anhydrous dichloromethane (DCM) or toluene

  • Diisobutylaluminium hydride (DIBAL-H) solution (e.g., 1 M in hexanes)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or dilute HCl

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

  • Standard glassware for inert atmosphere reactions, magnetic stirrer, low-temperature bath (dry ice/acetone)

Procedure:

  • Under an inert atmosphere (N2 or Ar), dissolve the lactone (1 eq.) in anhydrous DCM or toluene in a round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (1.0-1.2 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC. Reaction times can vary from 30 minutes to several hours.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and add a saturated aqueous solution of Rochelle's salt. Stir vigorously until the two layers become clear.

  • Separate the layers and extract the aqueous layer with an organic solvent (2-3 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude lactol by flash column chromatography.

Protocol 2: Reduction of a Lactone to a Diol using Borane-Tetrahydrofuran (BH3·THF)[4]

Materials:

  • Lactone substrate

  • Anhydrous tetrahydrofuran (THF)

  • Borane-tetrahydrofuran complex (BH3·THF) solution (e.g., 1 M in THF)

  • Methanol or ethanol

  • Water

  • Organic solvent for extraction (e.g., DCM, ethyl acetate)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the lactone (1 eq.) in dry THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the BH3·THF solution (typically 1-2 eq.) dropwise over 1 hour.

  • Allow the reaction to warm to room temperature and stir for approximately 8 hours. Monitor the reaction by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • After completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of methanol or ethanol (note: effervescence will be observed).

  • Stir at room temperature for 2 hours.

  • Pour the reaction mixture into water and extract with DCM or ethyl acetate (2-3 times).

  • Wash the combined organic layers successively with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography.

Visualizations

experimental_workflow_dibal cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification setup Dissolve Lactone in Anhydrous Solvent inert Inert Atmosphere (N2 or Ar) cool Cool to -78 °C setup->cool add_dibal Add DIBAL-H (1.0-1.2 eq) cool->add_dibal stir Stir at -78 °C (Monitor by TLC) add_dibal->stir quench Quench with MeOH at -78 °C stir->quench warm Warm to RT & Add Rochelle's Salt quench->warm extract Extract with Organic Solvent warm->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: Experimental workflow for the partial reduction of lactones using DIBAL-H.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Tetrahydrofuran cause1 Reagent Decomposition problem->cause1 cause2 Incomplete Reaction problem->cause2 cause3 Side Reactions problem->cause3 sol1 Use Fresh Reagents & Anhydrous Conditions cause1->sol1 sol2 Monitor Reaction (TLC) & Adjust Temperature/Time cause2->sol2 sol3 Optimize Conditions (e.g., milder reagent) cause3->sol3

Caption: Troubleshooting logic for addressing low product yield.

reduction_pathway lactone Lactone lactol Lactol (Hemiacetal) lactone->lactol 1. DIBAL-H (-78°C) 2. Workup diol Diol lactone->diol BH3·THF or excess DIBAL-H (RT) lactol->diol Stronger Reducing Agent (e.g., LiAlH4) thf Tetrahydrofuran diol->thf Acid-catalyzed Cyclization

Caption: Reaction pathways in the reduction of lactones.

References

Troubleshooting low stereoselectivity in tetrahydrofuran ring formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low stereoselectivity in tetrahydrofuran (THF) ring formation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of stereochemically defined THF moieties.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing stereoselectivity in tetrahydrofuran ring formation?

A1: The stereochemical outcome of a THF ring-forming reaction is a delicate interplay of several factors. The most critical include the choice of catalyst and chiral ligand, the structure of the substrate, the reaction solvent, and the temperature. Each of these elements can significantly influence the energy of the transition states leading to different stereoisomers.

Q2: My reaction is producing a nearly 1:1 mixture of diastereomers. Where should I start troubleshooting?

A2: A low diastereomeric ratio (d.r.) is a common issue. A systematic approach to troubleshooting is recommended. Begin by evaluating the catalyst system, as this often exerts the most significant influence.[1][2] If you are using a chiral catalyst, ensure its purity and consider screening different ligands. Next, optimize the reaction temperature; lower temperatures often favor the formation of a single diastereomer.[1] Solvent choice is also crucial, as it can affect the conformation of the transition state.[2] Finally, consider modifications to the substrate itself, as steric hindrance can be leveraged to favor one stereoisomer over another.

Q3: I am observing poor enantioselectivity in my asymmetric cyclization. What are the likely causes?

A3: Low enantioselectivity (e.e.) in asymmetric THF synthesis typically points to issues with the chiral catalyst or reaction conditions. Potential causes include a suboptimal chiral ligand, incorrect catalyst loading, or an inappropriate reaction temperature.[1] It is also possible that the catalyst is being poisoned by impurities in the reagents or solvent. Screening a variety of chiral ligands with different steric and electronic properties is a crucial first step.[1] Additionally, performing the reaction at lower temperatures can enhance enantioselectivity by favoring the transition state with a lower activation energy.[1]

Q4: Can the geometry of the starting alkene affect the stereochemistry of the final tetrahydrofuran product?

A4: Absolutely. The geometry of the alkene in the starting material can have a profound impact on the diastereoselectivity of the cyclization, particularly in reactions that proceed through a concerted or highly ordered transition state.[3] For example, in many radical and palladium-catalyzed cyclizations, the stereochemistry of the substituents on the double bond directly influences the facial selectivity of the ring closure.[3] Therefore, ensuring the geometric purity of your starting material is a critical and often overlooked factor.

Q5: What are some common side reactions to be aware of during THF synthesis, and how can they be minimized?

A5: Side reactions can compete with the desired cyclization and reduce the yield and purity of the product. Common side reactions include elimination, over-oxidation of alcohol functionalities, and intermolecular reactions. The formation of byproducts is often dependent on the specific reaction conditions. For instance, in some cases, conducting the reaction at a higher concentration can minimize the formation of undesired cyclopropyl byproducts. Careful control of reaction temperature and the stoichiometry of reagents can also help to suppress side reactions.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity

If your reaction is producing an undesirable mixture of diastereomers, consider the following troubleshooting steps:

Potential CauseTroubleshooting StepExpected Outcome
Suboptimal Catalyst/Ligand Screen a variety of catalysts and ligands with different steric and electronic properties. For palladium-catalyzed reactions, consider ligands like DPE-Phos.[4]Identification of a catalyst system that provides higher diastereoselectivity for your specific substrate.
Incorrect Reaction Temperature Systematically vary the reaction temperature. Lower temperatures often increase diastereoselectivity.[1]Improved diastereomeric ratio, although reaction times may be longer.
Inappropriate Solvent Screen a range of solvents with varying polarities and coordinating abilities (e.g., THF, toluene, dichloromethane).[2]Discovery of a solvent that favors the transition state leading to the desired diastereomer.
Substrate Structure If possible, modify the substrate to introduce steric bulk that can direct the cyclization to a single face.Enhanced facial selectivity leading to a higher diastereomeric ratio.
Presence of Water or Impurities Ensure all reagents and solvents are anhydrous and of high purity.Consistent and improved diastereoselectivity by avoiding interference with the catalytic cycle.
Problem 2: Low Enantioselectivity

For asymmetric reactions yielding a low enantiomeric excess, the following strategies can be employed:

Potential CauseTroubleshooting StepExpected Outcome
Ineffective Chiral Ligand Screen a diverse library of chiral ligands. For copper-catalyzed reactions, chiral diimine or phosphine ligands can be effective.[3]Discovery of a ligand that creates a more effective chiral environment around the metal center, leading to higher e.e.
Suboptimal Reaction Temperature Perform the reaction at a range of lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[1]Increased enantioselectivity by exploiting larger differences in the activation energies of the competing transition states.
Catalyst Poisoning Purify all starting materials, reagents, and solvents. Consider using a catalyst scavenger.Improved and more consistent enantioselectivity.
Incorrect Metal Precursor For a given chiral ligand, the choice of metal salt can influence enantioselectivity. Experiment with different metal precursors (e.g., Cu(OTf)₂ vs. Cu(OAc)₂).Optimization of the active catalyst for improved enantiocontrol.

Experimental Protocols

Palladium-Catalyzed Oxidative Cyclization of a γ-Hydroxyalkene

This protocol is a general procedure for the stereoselective synthesis of a substituted tetrahydrofuran from a γ-hydroxyalkene and an aryl bromide.[4]

Materials:

  • γ-Hydroxyalkene (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • DPE-Phos (7.5 mol%)

  • NaOtBu (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd₂(dba)₃, DPE-Phos, and NaOtBu.

  • Add anhydrous toluene, followed by the γ-hydroxyalkene and the aryl bromide.

  • Seal the flask and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydrofuran derivative.

Visualizations

troubleshooting_workflow start Low Stereoselectivity Observed check_catalyst Evaluate Catalyst System start->check_catalyst check_temp Optimize Reaction Temperature check_catalyst->check_temp check_solvent Screen Solvents check_temp->check_solvent check_substrate Analyze Substrate Structure check_solvent->check_substrate re_evaluate Re-evaluate Results check_substrate->re_evaluate re_evaluate->check_catalyst If still low success High Stereoselectivity Achieved re_evaluate->success If improved

Caption: A general workflow for troubleshooting low stereoselectivity.

reaction_pathway sub Substrate (γ-Hydroxyalkene) intermediate Key Intermediate (e.g., π-allyl Pd complex) sub->intermediate + Catalyst cat Catalyst (e.g., Pd(0)) product Tetrahydrofuran Product intermediate->product Favorable Transition State (Lower Energy) diastereomer Undesired Diastereomer intermediate->diastereomer Unfavorable Transition State (Higher Energy)

References

Technical Support Center: Managing Peroxide Formation in Tetrahydrofuran (THF)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe and effective management of peroxide formation in tetrahydrofuran (THF)-based reactions. Please consult this resource for troubleshooting common issues and for answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is peroxide formation in THF a concern?

Tetrahydrofuran, a common laboratory solvent, can react with atmospheric oxygen upon exposure to light and air to form potentially explosive peroxide compounds.[1][2] These peroxides are sensitive to heat, shock, and friction, and their accumulation, especially upon concentration during distillation or evaporation, poses a significant explosion hazard.[1][3]

Q2: How does peroxide formation occur in THF?

The formation of peroxides in THF is a free-radical chain reaction.[1][4] The process is initiated by light and heat and involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen (the α-position). This THF radical then reacts with molecular oxygen to form a peroxy radical, which can subsequently abstract a hydrogen from another THF molecule to form a hydroperoxide, thus propagating the chain reaction.[1][4][5]

Q3: How can I prevent or minimize peroxide formation in THF?

Preventing peroxide formation is crucial for laboratory safety. Key preventive measures include:

  • Purchase THF with inhibitors: Whenever possible, purchase THF containing an inhibitor such as butylated hydroxytoluene (BHT).[4][6][7] Inhibitors act as radical scavengers, terminating the chain reaction that leads to peroxide formation.[4]

  • Store properly: Store THF in tightly sealed, air-impermeable containers in a cool, dark place away from heat and light.[8][9][10][11]

  • Minimize quantity: Purchase only the amount of THF you expect to use within a reasonable timeframe to avoid prolonged storage.[8][12]

  • Inert atmosphere: For uninhibited THF or after removing the inhibitor, store the solvent under an inert atmosphere of nitrogen or argon.[13]

Q4: How often should I test my THF for peroxides?

The frequency of testing depends on the age and storage conditions of the THF.

  • Opened containers: Test opened containers of THF every 3 to 6 months.[3][14]

  • Before use: Always test for peroxides before distilling or evaporating THF.[15]

  • Uninhibited THF: Uninhibited THF should be checked more frequently, for instance upon opening and then every 3 or 6 months thereafter.[11]

  • Labeling: Always label THF containers with the date received, date opened, and the results of all peroxide tests.[8][15]

Troubleshooting Guide

Issue: I suspect my THF contains peroxides. What should I do?

1. Visual Inspection (Use Caution):

  • Presence of Crystals: If you observe crystal formation in the container or around the cap, DO NOT MOVE OR OPEN THE CONTAINER .[8][16] These crystals are highly explosive. Contact your institution's Environmental Health & Safety (EHS) department immediately for proper disposal.[2][3]

  • Viscous Liquid or Oily Layer: The presence of an oily or viscous layer can also indicate high peroxide concentration.[17] Exercise extreme caution and consult your EHS department.

2. Peroxide Detection: If there are no visual signs of high peroxide concentration, proceed with testing to determine the peroxide level. Several methods are available for detection.

3. Peroxide Removal: If the peroxide concentration is above the acceptable limit for your application, you must remove the peroxides before using the solvent. Various methods are available for peroxide removal, with the choice depending on the peroxide concentration and the required purity of the THF.

4. Post-Removal Verification: After any peroxide removal procedure, it is crucial to re-test the THF to ensure that the peroxide concentration has been reduced to a safe level.[3]

Quantitative Data Summary

The acceptable limits for peroxides in THF can vary depending on the intended use. Below is a general guideline for interpreting peroxide test results.

Peroxide Concentration (ppm)Hazard LevelRecommended Action
< 10 ppmLowGenerally safe for most uses. Continue to monitor regularly.[17]
10 - 100 ppmModerateUse with caution. Avoid concentration procedures like distillation. Consider peroxide removal for sensitive applications.[17]
> 100 ppmHighUnsafe for most applications, especially those involving heat. Peroxide removal is necessary before use, or the solvent should be disposed of as hazardous waste.[3][17]
Visible Crystals/Oily LayerExtremeExplosion Hazard. Do not handle. Contact EHS immediately for disposal.[17]

Experimental Protocols

Protocol 1: Qualitative Peroxide Detection with Potassium Iodide (KI)

Objective: To quickly determine the presence of peroxides in a THF sample.

Materials:

  • THF sample

  • 10% aqueous potassium iodide (KI) solution[18][19]

  • Starch solution (0.5%) (optional, for increased sensitivity)[17][18]

  • Test tube

Procedure:

  • In a clean test tube, add approximately 5 mL of the THF to be tested.[18]

  • Add 1 mL of a freshly prepared 10% potassium iodide solution.[18]

  • Shake the test tube for about one minute.[18]

  • Allow the layers to separate.

  • Observation:

    • A yellow to brown color in the aqueous (bottom) layer indicates the presence of peroxides.[3][18][19] The intensity of the color is proportional to the peroxide concentration.[17][19]

    • For enhanced sensitivity, add a few drops of a 0.5% starch solution. A blue or purple color indicates the presence of peroxides.[18]

Protocol 2: Peroxide Removal using Activated Alumina

Objective: To remove peroxides from THF by column chromatography. This method is suitable for removing low to moderate levels of peroxides.[20]

Materials:

  • Peroxide-containing THF

  • Basic or neutral activated alumina[17][21]

  • Glass chromatography column[21]

  • Collection flask[21]

  • Inert gas source (Nitrogen or Argon) (optional, but recommended)

Procedure:

  • Set up the chromatography column in a fume hood.

  • Pack the column with activated alumina.[17]

  • Carefully pour the THF onto the top of the alumina column.[3]

  • Allow the THF to pass through the column under gravity or with gentle positive pressure from an inert gas source.[17]

  • Collect the purified THF in a clean, dry collection flask.[17]

  • Important: Test the eluted THF for the presence of peroxides to confirm their removal.[17]

  • Disposal of Alumina: The alumina will retain the peroxides. It should be quenched by slowly adding a solution of ferrous sulfate before disposal.[17]

Protocol 3: Peroxide Removal using Ferrous Sulfate

Objective: To chemically reduce and remove peroxides from THF.

Materials:

  • Peroxide-containing THF

  • Freshly prepared acidic ferrous sulfate solution (FeSO₄·7H₂O 60g, 100mL water, 6mL concentrated sulfuric acid)[18]

  • Separatory funnel

  • Anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

  • Place the THF in a separatory funnel.

  • Add an equal volume of the freshly prepared ferrous sulfate solution.[3]

  • Shake the separatory funnel for several minutes. Allow the layers to separate.[3]

  • Drain and discard the aqueous (bottom) layer.[3]

  • Wash the THF layer with water to remove any residual acid and iron salts.[3]

  • Dry the THF over an anhydrous drying agent.[3]

  • Filter or decant the purified THF.

  • Test the purified THF to confirm the removal of peroxides.[3]

Visualizations

Peroxide_Formation_Mechanism cluster_initiation Initiation cluster_propagation Propagation THF THF (Tetrahydrofuran) THF_Radical THF Radical THF->THF_Radical H• abstraction Peroxy_Radical Peroxy Radical O2 O₂ (Oxygen) LightHeat Light / Heat THF_Radical->Peroxy_Radical + O₂ Hydroperoxide THF Hydroperoxide (Explosive) Peroxy_Radical->Hydroperoxide + THF - THF Radical THF_Handling_Workflow start Receive/Open THF label_date Label with Date Received & Opened start->label_date store Store in Cool, Dark Place label_date->store test_peroxides Test for Peroxides store->test_peroxides peroxide_level Peroxides > 100 ppm? test_peroxides->peroxide_level remove_peroxides Remove Peroxides peroxide_level->remove_peroxides Yes use_thf Use THF in Reaction peroxide_level->use_thf No retest Re-test THF remove_peroxides->retest use_thf->store After Use dispose Dispose as Hazardous Waste retest->use_thf < 100 ppm retest->dispose > 100 ppm Peroxide_Troubleshooting start Suspect Peroxides in THF visual_inspection Visually Inspect Container (From a Safe Distance) start->visual_inspection crystals_present Crystals or Oily Layer Visible? visual_inspection->crystals_present contact_ehs DO NOT TOUCH Contact EHS for Disposal crystals_present->contact_ehs Yes test_peroxides Perform Peroxide Test (e.g., KI test) crystals_present->test_peroxides No peroxide_level Peroxide Level > 100 ppm? test_peroxides->peroxide_level remove_peroxides Perform Peroxide Removal Procedure peroxide_level->remove_peroxides Yes use_safely THF is Safe to Use (with caution) peroxide_level->use_safely No verify_removal Verify Peroxide Removal (Re-test) remove_peroxides->verify_removal removal_successful Removal Successful? verify_removal->removal_successful removal_successful->use_safely Yes dispose Dispose as Hazardous Waste removal_successful->dispose No

References

Validation & Comparative

Navigating the Chiral Maze: A Comparative Guide to Analyzing (R)-Tetrahydrofuran-3-ylmethanol Enantiomeric Excess

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. This guide offers an objective comparison of High-Performance Liquid Chromatography (HPLC) for analyzing the enantiomeric excess of (R)-Tetrahydrofuran-3-ylmethanol against alternative methods, supported by experimental data and detailed protocols to ensure accurate and reproducible results.

This compound is a valuable chiral building block in the synthesis of many pharmaceutical compounds. Ensuring its enantiomeric purity is critical for the efficacy and safety of the final drug product. Chiral HPLC stands out as a robust and widely adopted technique for this purpose, offering direct separation of enantiomers. However, a comprehensive understanding of its performance relative to other available analytical techniques is essential for informed method selection.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Chiral HPLC is a powerful tool for the direct separation of enantiomers, eliminating the need for derivatization that is often required in other methods. The key to this technique lies in the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and subsequent separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the separation of a wide range of chiral compounds, including alcohols like this compound.

Performance Comparison of Analytical Methods
MethodPrincipleSample PreparationAnalysis TimeResolutionKey AdvantagesKey Disadvantages
Chiral HPLC Differential interaction with a chiral stationary phase.Simple dissolution in mobile phase.10-30 minutesHighDirect analysis, high accuracy and precision, widely applicable.Requires specialized and often expensive chiral columns.
Chiral GC Separation on a chiral capillary column after derivatization.Derivatization to a volatile ester (e.g., acetate).15-40 minutesHighHigh sensitivity, suitable for volatile compounds.Indirect method, potential for racemization during derivatization.
¹H NMR with Chiral Solvating Agent Formation of diastereomeric complexes with distinct NMR signals.Mixing with a chiral solvating agent (e.g., (R)-(-)-Mandelic acid).5-15 minutesModerateRapid analysis, no separation required, provides structural information.Lower sensitivity and accuracy compared to chromatography, requires higher sample concentration.

Experimental Protocols

Chiral HPLC Analysis of this compound

This protocol outlines a typical method for the direct enantiomeric separation of Tetrahydrofuran-3-ylmethanol using a polysaccharide-based chiral stationary phase.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase column (e.g., Lux® Cellulose-1 or CHIRALPAK® AD-H)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • This compound and its racemic mixture

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation: Prepare a stock solution of racemic Tetrahydrofuran-3-ylmethanol in the mobile phase at a concentration of 1 mg/mL. Prepare a separate solution of the (R)-enantiomer at the same concentration.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: Lux® Cellulose-1 (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.

    • Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the (R)-enantiomer standard to confirm peak identity.

    • Inject the prepared sample.

  • Data Processing: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers with the following formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Alternative Method: Chiral Gas Chromatography (GC)

This protocol describes an indirect method for determining the enantiomeric excess of this compound via derivatization followed by chiral GC analysis.

Materials:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., CP-Chirasil-DEX CB)

  • Acetic anhydride

  • Pyridine

  • Dichloromethane

  • This compound and its racemic mixture

  • Vials and syringes

Procedure:

  • Derivatization:

    • In a vial, dissolve approximately 5 mg of the Tetrahydrofuran-3-ylmethanol sample in 0.5 mL of dichloromethane.

    • Add 0.2 mL of pyridine and 0.3 mL of acetic anhydride.

    • Seal the vial and heat at 60 °C for 1 hour.

    • Cool the mixture to room temperature.

  • Sample Preparation: Dilute the reaction mixture with dichloromethane as needed to fall within the linear range of the detector.

  • GC Conditions:

    • Column: CP-Chirasil-DEX CB (25 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 150 °C at 5 °C/min.

    • Injection Volume: 1 µL (split injection).

  • Analysis and Data Processing:

    • Analyze the derivatized racemic standard to identify the retention times of the diastereomeric acetate esters.

    • Analyze the derivatized sample.

    • Calculate the enantiomeric excess based on the peak areas of the two diastereomers.

Visualizing the Workflow and Method Comparison

To better illustrate the experimental processes and the relationship between the different analytical approaches, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis Chiral HPLC Analysis cluster_data_analysis Data Analysis Sample Sample containing This compound Dissolution Dissolve in Mobile Phase Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on Chiral Column Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % ee Integration->Calculation

Caption: Experimental workflow for chiral HPLC analysis.

method_comparison cluster_hplc Chiral HPLC cluster_gc Chiral GC cluster_nmr Chiral NMR Analyte This compound HPLC_Direct Direct Analysis Analyte->HPLC_Direct GC_Derivatization Derivatization (e.g., Acetylation) Analyte->GC_Derivatization NMR_CSA Addition of Chiral Solvating Agent Analyte->NMR_CSA GC_Separation Separation of Diastereomers GC_Derivatization->GC_Separation NMR_Analysis Analysis of Diastereomeric Complexes NMR_CSA->NMR_Analysis

Caption: Comparison of analytical approaches.

Chiral Scaffolds in Drug Discovery: A Comparative Guide to (R)- and (S)-Tetrahydrofuran-3-ylmethanol in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure and biologically active molecules. Among these, the enantiomers of tetrahydrofuran-3-ylmethanol, (R)- and (S)- a versatile scaffold, have emerged as critical intermediates in the synthesis of a variety of pharmaceuticals, most notably antiviral agents. Their stereochemistry plays a decisive role in the pharmacological profile of the final drug substance. This guide provides an objective comparison of (R)- and (S)-Tetrahydrofuran-3-ylmethanol, presenting their distinct applications in synthesis, supported by experimental data and detailed protocols.

The Critical Role of Chirality: (R) vs. (S)-Tetrahydrofuran-3-ylmethanol

The tetrahydrofuran ring is a privileged structure in many biologically active compounds. The introduction of a stereocenter, as in (R)- and (S)-Tetrahydrofuran-3-ylmethanol, provides a powerful tool for chemists to control the three-dimensional arrangement of atoms in a target molecule. This control is often essential for achieving high affinity and selectivity for biological targets such as enzymes and receptors.

While both enantiomers are valuable, (S)-Tetrahydrofuran-3-ylmethanol has garnered significant attention as a key intermediate in the synthesis of several marketed antiviral drugs.[1] Its specific stereoconfiguration is often crucial for the drug's efficacy. The (R)-enantiomer, while also utilized in synthesis, is less commonly cited in the context of major commercial drugs but remains an important chiral building block for research and development.

(S)-Tetrahydrofuran-3-ylmethanol in the Synthesis of Antiviral Drugs

The (S)-enantiomer of tetrahydrofuran-3-ylmethanol is a cornerstone in the synthesis of several HIV protease inhibitors, such as Amprenavir and Fosamprenavir.[2] The precise orientation of the hydroxymethyl group in the (S)-configuration is critical for the molecule's ability to bind effectively to the active site of the HIV protease enzyme.

Synthetic Pathway to (S)-(+)-3-Hydroxytetrahydrofuran

One common synthetic route to (S)-(+)-3-hydroxytetrahydrofuran starts from the readily available and inexpensive chiral pool starting material, L-malic acid.[2][3]

G L-Malic Acid L-Malic Acid L-Malic Acid Diester L-Malic Acid Diester L-Malic Acid->L-Malic Acid Diester Esterification (e.g., SOCl2, MeOH) 1,2,4-Butanetriol 1,2,4-Butanetriol L-Malic Acid Diester->1,2,4-Butanetriol Reduction (e.g., LiCl/Borohydride/Alcohol) S-(+)-3-Hydroxytetrahydrofuran S-(+)-3-Hydroxytetrahydrofuran 1,2,4-Butanetriol->S-(+)-3-Hydroxytetrahydrofuran Cyclization (e.g., p-TsOH, heat)

Caption: Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran from L-Malic Acid.

Experimental Protocol: Synthesis of (S)-(+)-3-Hydroxytetrahydrofuran from L-Malic Acid [2][3]

  • Esterification: L-Malic acid is esterified, for example, using thionyl chloride in methanol, to yield the corresponding diester.

  • Reduction: The diester is then reduced to 1,2,4-butanetriol. A safer alternative to lithium aluminum hydride is a system of lithium chloride and a borohydride in a lower alcohol.[2]

  • Cyclization: The resulting triol undergoes acid-catalyzed cyclization, often with p-toluenesulfonic acid at elevated temperatures, to afford (S)-(+)-3-hydroxytetrahydrofuran.

StepReagents and ConditionsTypical Yield
EsterificationSOCl₂, MeOHHigh
ReductionLiCl, NaBH₄, AlcoholGood
Cyclizationp-TsOH, HeatGood

Note: Specific yields can vary based on the exact conditions and scale of the reaction. The provided data is based on typical outcomes for these transformations.

(R)-Tetrahydrofuran-3-ylmethanol as a Chiral Building Block

While less prominent in blockbuster drugs, this compound is a valuable chiral synthon for the synthesis of various complex molecules. Its utility lies in its ability to introduce a specific stereocenter that can direct the stereochemical outcome of subsequent reactions.

Synthetic Pathway to (R)-(-)-3-Hydroxytetrahydrofuran

A common route to (R)-(-)-3-hydroxytetrahydrofuran involves the cyclization of a chiral precursor, such as (R)-4-chloro-1,3-butanediol.[4]

G R-4-chloro-1,3-butanediol R-4-chloro-1,3-butanediol R-(-)-3-Hydroxytetrahydrofuran R-(-)-3-Hydroxytetrahydrofuran R-4-chloro-1,3-butanediol->R-(-)-3-Hydroxytetrahydrofuran Cyclization (e.g., aq. HCl, heat, then NaOH)

Caption: Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran.

Experimental Protocol: Synthesis of (R)-(-)-3-Hydroxytetrahydrofuran [4]

  • Cyclization: (R)-4-chloro-1,3-butanediol is heated in dilute hydrochloric acid.

  • Neutralization: The reaction mixture is then neutralized with an aqueous solution of sodium hydroxide, leading to the formation of (R)-(-)-3-hydroxytetrahydrofuran.

StepReagents and ConditionsReported Yield
Cyclization & Neutralization1. 0.5N HCl, heat2. 50% aq. NaOH67%[4]

Comparative Performance and Applications

The predominant use of the (S)-enantiomer in high-profile antiviral drugs underscores the importance of this specific stereoisomer in achieving the desired biological activity. For drug development professionals, securing a reliable and efficient synthesis of (S)-Tetrahydrofuran-3-ylmethanol is often a critical step in the manufacturing process of these life-saving medicines.

Conclusion

Both (R)- and (S)-Tetrahydrofuran-3-ylmethanol are valuable chiral building blocks in organic synthesis. The (S)-enantiomer has a well-established and critical role in the production of important antiviral drugs, with its synthesis from L-malic acid being a key industrial process. The (R)-enantiomer, while also synthetically useful, is more broadly applied in research and the development of other chiral molecules. The choice of enantiomer is fundamentally driven by the target molecule's required stereochemistry, which in turn dictates its biological function. The provided synthetic routes and experimental data offer a foundation for researchers to incorporate these important chiral scaffolds into their synthetic strategies.

References

Structure-activity relationship of tetrahydrofuran-containing pharmaceuticals

Author: BenchChem Technical Support Team. Date: December 2025

The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a recurring structural motif in a diverse array of pharmaceuticals, contributing significantly to their biological activity and pharmacokinetic properties. Its ability to form key interactions with biological targets, coupled with its favorable physicochemical characteristics, has established it as a privileged scaffold in drug discovery. This guide provides a comparative analysis of the structure-activity relationships (SAR) of several key tetrahydrofuran-containing drugs: the antiviral agent Darunavir, the vasodilator Isosorbide Dinitrate, the antifungal Posaconazole, and the antihypertensive agent Terazosin.

Darunavir: A Potent HIV-1 Protease Inhibitor

Darunavir is a second-generation HIV-1 protease inhibitor that has demonstrated remarkable efficacy against both wild-type and multi-drug resistant strains of the virus. The central bis-tetrahydrofuranylurethane (bis-THF) moiety plays a pivotal role in its potent inhibitory activity.

Structure-Activity Relationship of Darunavir Analogs

The SAR of Darunavir highlights the critical contributions of the bis-THF group and its surrounding functionalities. Modifications at various positions have been explored to optimize its potency and resistance profile.

Compound/ModificationP1' PositionP2' PositionKi (nM) vs. Wild-Type HIV-1 ProteaseReference
Darunavir Isobutylp-aminophenylsulfonamide1.87[1]
Analog 5aaIsobutylp-fluorophenylsulfonamide1.54[1]
Analog 5adIsobutylp-dichlorophenylsulfonamide0.71[1]
Analog 5acIsobutylp-ethylphenylsulfonamide0.31[1]
Analog 5aeIsobutylp-ethoxyphenylsulfonamide0.28[1]
Analog 10 (Cp-THF)Isobutylp-aminophenylsulfonamide0.14[2]
Analog 11 (Cp-CH2)Isobutylp-aminophenylsulfonamide5.3[2]
Tris-THF (syn-anti-syn)Isobutylp-aminophenylsulfonamideMore potent than Darunavir[2]

Key SAR Insights for Darunavir:

  • P2' Position: Modifications to the p-aminophenylsulfonamide group at the P2' position significantly impact potency. Introducing small, flexible aliphatic or alkoxy groups, such as in analogs 5ac and 5ae , leads to enhanced hydrophobic interactions within the S2' subsite of the protease, resulting in lower Ki values.[1] Halogen substituents like fluoro and dichloro (5aa and 5ad ) also slightly improve activity.[1]

  • P2 Ligand (bis-THF): The bis-THF moiety is crucial for potent inhibition. Replacing it with a cyclopentane-THF (Cp-THF) fused ring system (Analog 10 ) can enhance potency.[2] However, replacing the oxygen atom in the THF ring with a methylene group (Analog 11 ) drastically reduces activity, highlighting the importance of the oxygen for hydrogen bonding within the P2 site.[2]

  • Tris-THF Analogs: Expanding the bis-THF to a tris-THF system can further improve binding and antiviral properties, with the stereochemistry of the additional THF ring being a critical determinant of potency.[2]

Experimental Protocol: HIV-1 Protease Inhibition Assay (Fluorogenic)

A common method to determine the inhibitory activity of compounds against HIV-1 protease is a fluorogenic assay using a FRET (Fluorescence Resonance Energy Transfer) substrate.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., containing a fluorophore and a quencher)

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Add the HIV-1 protease solution to all wells except the negative control.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic mode) at an appropriate excitation/emission wavelength pair.

  • The initial reaction velocity is calculated from the linear portion of the fluorescence versus time curve.

  • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Logical Relationship Diagram for Darunavir SAR

Darunavir_SAR cluster_darunavir Darunavir Structure cluster_modifications Structural Modifications cluster_activity Resulting Activity Darunavir Darunavir (Ki = 1.87 nM) P2 bis-THF Moiety Darunavir->P2 Essential for potency P1_prime Isobutyl Group (P1') Darunavir->P1_prime P2_prime p-aminophenylsulfonamide (P2') Darunavir->P2_prime Mod_P2 Modification of P2 Ligand (e.g., Cp-THF, tris-THF) P2->Mod_P2 Replace_O Replace THF Oxygen with CH2 P2->Replace_O Mod_P2_prime Modification at P2' (e.g., alkoxy, halogens) P2_prime->Mod_P2_prime Increased_Potency Increased Potency (Lower Ki) Mod_P2_prime->Increased_Potency Enhanced hydrophobic interactions Mod_P2->Increased_Potency Improved binding Decreased_Potency Decreased Potency (Higher Ki) Replace_O->Decreased_Potency Loss of H-bonding

Caption: Structure-Activity Relationship of Darunavir Analogs.

Isosorbide Dinitrate: A Vasodilator for Angina Pectoris

Isosorbide dinitrate is an organic nitrate that exerts its therapeutic effect through the release of nitric oxide (NO), a potent vasodilator. The presence of two nitrate ester groups on the dianhydro-D-glucitol core, which contains two fused tetrahydrofuran rings, is central to its activity.

Structure-Activity Relationship of Isosorbide Dinitrate Derivatives

The SAR of organic nitrates is primarily dictated by the number of nitrate ester groups, which correlates with their potency in activating guanylate cyclase.

CompoundNumber of Nitrate GroupsEC50 for Guanylate Cyclase ActivationReference
Isosorbide-5-nitrate (IS-5-N)11 mM[3]
Isosorbide-2-nitrate (IS-2-N)10.75 mM[3]
Isosorbide dinitrate (ISDN) 20.28 mM[3]
Isomannide dinitrate (IMDN)20.20 mM[3]
Isoidide dinitrate (IIDN)20.24 mM[3]
Glyceryl trinitrate (GTN)360 µM[3]
Erythrityl tetranitrate (ETN)414.5 µM[3]

Key SAR Insights for Isosorbide Dinitrate:

  • Number of Nitrate Groups: A clear correlation exists between the number of nitrate ester groups and the potency of guanylate cyclase activation.[3] Compounds with more nitrate groups, such as glyceryl trinitrate and erythrityl tetranitrate, exhibit significantly lower EC50 values.[3]

  • Stereochemistry: The stereochemistry of the nitrate groups can influence potency, as seen in the difference between isosorbide-2-nitrate and isosorbide-5-nitrate, and among the dinitrate isomers.[3]

  • Lipophilicity: While lipophilicity can affect the vasodilator potency in vivo, it has a minor influence on the direct activation of guanylate cyclase in a cell-free system.[3]

Experimental Protocol: Guanylate Cyclase Activity Assay

The activation of soluble guanylate cyclase can be measured by quantifying the production of cyclic guanosine monophosphate (cGMP).

Materials:

  • Purified soluble guanylate cyclase

  • GTP (substrate)

  • Assay buffer (e.g., triethanolamine-HCl buffer containing MgCl2 and a phosphodiesterase inhibitor)

  • Test compounds (organic nitrates)

  • cGMP standard

  • Reagents for cGMP quantification (e.g., radioimmunoassay or enzyme immunoassay kit)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, GTP, and the purified guanylate cyclase.

  • Add the test compounds at various concentrations to the reaction mixture.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by boiling or adding a stop solution).

  • Quantify the amount of cGMP produced using a suitable method like radioimmunoassay or an enzyme immunoassay.

  • The EC50 value (the concentration of the compound that produces 50% of the maximal enzyme activation) is determined by plotting the amount of cGMP produced against the logarithm of the compound concentration.

Signaling Pathway of Isosorbide Dinitrate

Isosorbide_Dinitrate_Pathway ISDN Isosorbide Dinitrate NO Nitric Oxide (NO) ISDN->NO Metabolic conversion sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates MLC Myosin Light Chain (MLC) MLCP->MLC Dephosphorylates Relaxation Smooth Muscle Relaxation (Vasodilation) MLC->Relaxation MLC_P Phosphorylated MLC MLC_P->MLC

Caption: Signaling Pathway of Isosorbide Dinitrate.

Posaconazole: A Broad-Spectrum Antifungal Agent

Posaconazole is a triazole antifungal drug that inhibits the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi. The extended furan-containing side chain of posaconazole is crucial for its broad spectrum of activity and potency.

Structure-Activity Relationship of Posaconazole Analogs
Fungal SpeciesPosaconazole MIC Range (µg/mL)Reference
Candida albicans0.002 - 0.016[4]
Candida glabrata≤0.03 - 2[5]
Aspergillus fumigatus≤0.03 - 1[5]
Aspergillus flavus≤0.03 - 0.5[5]
Rhizopus spp.0.25 - 2[6]

Key SAR Insights for Posaconazole:

  • Long Side Chain: The extended side chain containing the tetrahydrofuran ring allows for additional interactions with the active site of lanosterol 14α-demethylase, contributing to its high affinity and broad spectrum of activity, including against some azole-resistant strains.[7]

  • Triazole Moiety: The triazole ring is essential for coordinating with the heme iron in the active site of the cytochrome P450 enzyme, which is a hallmark of azole antifungals.

  • Overall Structure: The overall molecular shape and lipophilicity of posaconazole are optimized for binding to the fungal enzyme and for its pharmacokinetic profile.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) of an antifungal agent is determined using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Fungal isolates

  • Standardized RPMI-1640 broth medium

  • Antifungal agent (Posaconazole)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal isolate.

  • Prepare serial twofold dilutions of posaconazole in the RPMI-1640 medium in the wells of a microtiter plate.

  • Inoculate each well with the fungal suspension. Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubate the plates at 35°C for 24-48 hours (depending on the fungal species).

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control.

Mechanism of Action of Posaconazole

Posaconazole_MoA Posaconazole Posaconazole Lanosterol_Demethylase Lanosterol 14α-demethylase (CYP51) Posaconazole->Lanosterol_Demethylase Inhibits Ergosterol_Biosynthesis Ergosterol Biosynthesis Pathway Lanosterol_Demethylase->Ergosterol_Biosynthesis Key enzyme in Disruption Membrane Disruption & Fungal Cell Death Lanosterol_Demethylase->Disruption Inhibition leads to Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Produces Fungal_Membrane Fungal Cell Membrane Ergosterol->Fungal_Membrane Essential component of

Caption: Mechanism of Action of Posaconazole.

Terazosin: An α1-Adrenergic Receptor Antagonist

Terazosin is a selective α1-adrenoceptor antagonist used for the treatment of benign prostatic hyperplasia (BPH) and hypertension. It features a quinazoline nucleus linked to a piperazine ring, which in turn is acylated with a tetrahydrofuran-2-carbonyl group.

Structure-Activity Relationship of Terazosin Analogs

The SAR of terazosin has been explored, particularly concerning its neuroprotective effects through the activation of phosphoglycerate kinase 1 (Pgk1). Modifications to the tetrahydrofuran and other parts of the molecule influence this activity.

CompoundModification on Terazosin ScaffoldPgk1 Agonistic Activity (Relative to Terazosin)Neuroprotective Activity (Cell Viability %)Reference
Terazosin -100%75.3%[8][9]
Analog 5aTetrahydrofuran replaced with benzylDecreasedDecreased[8][9]
Analog 5fTetrahydrofuran replaced with 4-methoxybenzylDecreasedDecreased[8][9]
Analog 5lTetrahydrofuran replaced with 3-methoxybenzylSlightly better than other benzyl analogsSlightly better than other benzyl analogs[8][9]
Analog 12b4-amino group on quinazoline replaced with H, and tetrahydrofuran replaced with a modified aromatic groupBest Pgk1 agonistic activityBest neuroprotective activity[8][9]

Key SAR Insights for Terazosin:

  • Tetrahydrofuran Moiety: In the context of Pgk1 agonism and neuroprotection, replacing the tetrahydrofuran carboxamide group with a benzyl group generally decreases activity.[8][9] The electronic nature of substituents on the benzyl ring further influences this effect.[8][9]

  • Quinazoline Core: The 4-amino group on the quinazoline ring is important for activity. Its removal, in combination with modifications to the acyl group, can lead to compounds with improved Pgk1 agonistic and neuroprotective effects.[8][9]

  • Stereochemistry: For its primary activity as an α1-adrenoceptor antagonist, the (S)-enantiomer of terazosin shows stronger displacemental potency for α1-adrenoceptor subtypes in certain tissues compared to the (R)-enantiomer.[10]

Experimental Protocol: α1-Adrenergic Receptor Binding Assay

The affinity of compounds for α1-adrenergic receptors is typically determined using a radioligand binding assay.

Materials:

  • Cell membranes expressing α1-adrenergic receptors (e.g., from rat brain or transfected cell lines)

  • Radioligand (e.g., [3H]prazosin)

  • Assay buffer (e.g., Tris-HCl buffer)

  • Non-specific binding agent (e.g., phentolamine)

  • Test compounds

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • For determining non-specific binding, a parallel set of tubes is incubated with the radioligand and a high concentration of a non-labeled antagonist (e.g., phentolamine).

  • After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The amount of radioactivity retained on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value is determined from the competition binding curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Signaling Pathway of Terazosin

Terazosin_Pathway Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Activates Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Terazosin Terazosin Terazosin->Alpha1_Receptor Blocks Relaxation Smooth Muscle Relaxation Terazosin->Relaxation Promotes PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 PIP2 PIP2->PLC Ca_release Intracellular Ca²⁺ Release IP3_DAG->Ca_release Leads to Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_release->Smooth_Muscle_Contraction Causes

Caption: Signaling Pathway of Terazosin.

References

A Comparative Analysis of Tetrahydrofuran and Tetrahydropyran Ring Stability in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Five- and Six-Membered Cyclic Ethers

The strategic incorporation of cyclic ethers is a cornerstone of modern organic synthesis, influencing the conformational rigidity, solubility, and biological activity of target molecules. Among the most frequently employed saturated oxygen heterocycles are tetrahydrofuran (THF), a five-membered ring, and tetrahydropyran (THP), a six-membered ring. While structurally similar, these two motifs exhibit distinct differences in their thermodynamic and kinetic stability, profoundly impacting their application in multi-step synthesis, particularly in the construction of complex natural products and pharmaceuticals. This guide provides an in-depth comparison of THF and THP ring stability, supported by thermodynamic data and detailed experimental protocols.

Thermodynamic Stability: A Quantitative Comparison

The inherent stability of a cyclic system can be quantified by its heat of formation, with lower values indicating greater thermodynamic stability. An examination of the standard gas-phase enthalpy of formation (ΔfH°gas) reveals the superior stability of the tetrahydropyran ring.

CompoundMolecular FormulaRing SizeStandard Gas-Phase Enthalpy of Formation (ΔfH°gas)
Tetrahydrofuran (THF)C₄H₈O5-membered-184.2 ± 0.7 kJ/mol
Tetrahydropyran (THP)C₅H₁₀O6-membered-223.8 ± 1.0 kJ/mol[1]
Data sourced from the NIST Chemistry WebBook.

The more negative enthalpy of formation for THP indicates it is thermodynamically more stable than THF. This difference is largely attributed to lower ring strain in the six-membered THP ring, which can more readily adopt a strain-free chair conformation, unlike the more constrained envelope and twist conformations of the THF ring.

Kinetic Stability and Reactivity

While THP is the thermodynamically favored structure, the formation and cleavage of these rings are often governed by kinetic factors.

Ring Formation: Kinetic vs. Thermodynamic Control

A classic example illustrating the dichotomy between kinetic and thermodynamic control is the intramolecular cyclization of 4,5-epoxy alcohols. This reaction can proceed via two distinct pathways: a 5-exo-tet cyclization to form the THF ring or a 6-endo-tet cyclization to yield the THP ring.

Formation of the five-membered THF ring is generally kinetically favored due to a lower activation energy barrier and more favorable orbital overlap in the transition state.[1] In contrast, the formation of the six-membered THP ring, while leading to a more stable product, proceeds through a higher energy transition state and is thus kinetically disfavored.[1] However, synthetic methodologies have been developed to overcome this kinetic preference and selectively form the thermodynamically more stable THP ring by using specific reagents and reaction conditions that stabilize the 6-endo transition state or destabilize the 5-exo transition state.[1]

G cluster_main Kinetic vs. Thermodynamic Control in THF/THP Ring Formation cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway Start 4,5-Epoxy Alcohol TS_Kinetic TS_Kinetic Start->TS_Kinetic Favored kinetically TS_Thermo TS_Thermo Start->TS_Thermo Disfavored kinetically Product_Kinetic Tetrahydrofuran (THF) (Kinetic Product) TS_Kinetic->Product_Kinetic Product_Thermo Tetrahydropyran (THP) (Thermodynamic Product) TS_Thermo->Product_Thermo

Figure 1. Logical relationship of kinetic versus thermodynamic pathways in the formation of THF and THP rings from a 4,5-epoxy alcohol precursor.

Ring Cleavage: Stability Under Acidic Conditions

The kinetic stability of THF and THP rings is often assessed by their resistance to acid-catalyzed cleavage. THP is notably more resistant to ring-opening polymerization under strongly acidic conditions compared to THF, highlighting its superior kinetic stability in such environments. This enhanced stability makes the THP group a robust protecting group for alcohols in a wide range of chemical transformations.

Experimental Protocols

Protocol 1: Comparative Acid-Catalyzed Cleavage of Tetrahydropyranyl and Tetrahydrofuranyl Ethers

This protocol outlines a procedure to compare the kinetic stability of a THP ether and a THF ether under identical acidic conditions.

Materials:

  • Substrate 1: A primary alcohol protected as a THP ether (e.g., 2-(benzyloxy)tetrahydropyran).

  • Substrate 2: The same primary alcohol protected as a THF ether (e.g., 2-((benzyloxy)methyl)tetrahydrofuran).

  • Internal Standard: A stable, non-reactive compound for chromatographic analysis (e.g., dodecane).

  • Acid Catalyst: p-Toluenesulfonic acid monohydrate (TsOH·H₂O).

  • Solvent: Methanol (MeOH).

  • Quenching solution: Saturated aqueous sodium bicarbonate (NaHCO₃).

  • Extraction solvent: Dichloromethane (CH₂Cl₂).

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄).

Procedure:

  • Prepare two separate reaction flasks, each containing a solution of one of the substrates (0.1 mmol) and the internal standard (0.1 mmol) in methanol (5 mL).

  • To each flask, add a solution of p-toluenesulfonic acid monohydrate (0.01 mmol) in methanol (1 mL) simultaneously to initiate the deprotection.

  • Stir both reaction mixtures at room temperature.

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot (0.1 mL) from each reaction mixture.

  • Immediately quench the reaction in the aliquot by adding it to a vial containing saturated aqueous NaHCO₃ solution (0.5 mL) and CH₂Cl₂ (0.5 mL).

  • Shake the vial vigorously and analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Quantify the disappearance of the starting ether and the appearance of the deprotected alcohol relative to the internal standard.

  • Plot the concentration of the starting ether versus time for both reactions to determine the relative rates of cleavage.

Expected Outcome: The concentration of the THF ether is expected to decrease more rapidly than that of the THP ether, demonstrating the higher kinetic stability of the THP ring under these acidic conditions.

Protocol 2: Protection of a Primary Alcohol using 3,4-Dihydro-2H-pyran (DHP)

The THP group is a widely used protecting group for alcohols due to its stability in non-acidic media.

Materials:

  • Primary alcohol (1.0 mmol).

  • 3,4-Dihydro-2H-pyran (DHP) (1.2 mmol).

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 mmol).

  • Dichloromethane (CH₂Cl₂) (10 mL).

Procedure:

  • Dissolve the primary alcohol in dichloromethane in a round-bottom flask.

  • Add 3,4-dihydro-2H-pyran to the solution.

  • Add the catalytic amount of pyridinium p-toluenesulfonate.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude THP ether.

  • Purify the product by column chromatography if necessary.

G cluster_workflow Workflow for THP Protection and Deprotection of Alcohols Start Primary Alcohol (R-OH) Protection Protection Step: + DHP, cat. Acid (e.g., PPTS) in CH₂Cl₂ Start->Protection Protected THP-Protected Alcohol (R-OTHP) Protection->Protected Reaction Synthetic Transformation (Non-acidic conditions) Protected->Reaction Deprotection Deprotection Step: Aqueous Acid (e.g., TsOH in MeOH/H₂O) Reaction->Deprotection Final_Product Deprotected Alcohol (R-OH) Deprotection->Final_Product

Figure 2. Experimental workflow for the protection of an alcohol as a THP ether, subsequent synthetic modification, and final deprotection.

Conclusion

References

Confirming Stereochemistry: A Guide to the X-ray Crystallographic Analysis of (R)-Tetrahydrofuran-3-ylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. Chiral molecules, such as the derivatives of (R)-Tetrahydrofuran-3-ylmethanol, are foundational building blocks in the synthesis of numerous pharmaceuticals. Their specific spatial arrangement, or stereochemistry, is critical to their biological activity. X-ray crystallography stands as the definitive method for unambiguously determining the absolute configuration of these chiral centers.

Comparative Crystallographic Data

The primary output of an X-ray crystallography experiment is a set of atomic coordinates that define the molecule's structure. From these coordinates, precise bond lengths, bond angles, and torsion angles can be calculated. When comparing enantiomers, such as an (R) and an (S) derivative of Tetrahydrofuran-3-ylmethanol, these geometric parameters are expected to be identical within experimental error. The key differentiator is the absolute configuration, which is determined by the spatial arrangement of the atoms.

Below is a table summarizing representative crystallographic data for a hypothetical p-bromobenzoate derivative of this compound and its (S)-enantiomer. The p-bromobenzoate group is often used in X-ray crystallography of light-atom molecules because the heavy bromine atom facilitates the determination of the absolute configuration.

Parameter(R)-3-(p-bromobenzoyloxymethyl)tetrahydrofuran(S)-3-(p-bromobenzoyloxymethyl)tetrahydrofuran
Crystal System OrthorhombicOrthorhombic
Space Group P2₁2₁2₁P2₁2₁2₁
Unit Cell Dimensions
a (Å)6.5436.543
b (Å)10.28110.281
c (Å)18.91518.915
Selected Bond Lengths (Å)
C-O (ring)1.4311.431
C-C (ring)1.5251.525
C-C (exocyclic)1.5101.510
Selected Bond Angles (°)
C-O-C (ring)109.5109.5
O-C-C (ring)105.2105.2
Absolute Configuration RS
Flack Parameter 0.02(3)0.98(3) (for the R model) / 0.02(3) (for the S model)

Note: The data in this table are representative and intended for illustrative purposes to demonstrate the type of information obtained from an X-ray crystallography experiment.

The Flack parameter is a critical value in determining the absolute configuration of a chiral molecule. A value close to 0 indicates that the determined absolute configuration is correct, while a value close to 1 suggests that the inverted structure is correct.

Experimental Protocols

The determination of a crystal structure by X-ray diffraction follows a well-established protocol.

1. Crystallization: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment. For small organic molecules like derivatives of this compound, this is typically achieved by slow evaporation of a saturated solution, or by vapor diffusion.

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly in a dust-free environment. The choice of solvent is critical and is often determined empirically.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent into the solution induces crystallization.

2. Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers use a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector to record the diffraction pattern. The crystal is rotated in the X-ray beam to collect a complete dataset of reflections.

3. Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the final, precise atomic coordinates. The absolute configuration is determined by analyzing anomalous dispersion effects, which are particularly effective when a heavy atom is present in the structure.

Visualizing the Workflow

The process of determining a crystal structure can be summarized in the following workflow:

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation Compound Synthesized this compound Derivative Purification Purification Compound->Purification Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Mount_Crystal Mount Crystal on Diffractometer Crystal_Growth->Mount_Crystal XRay_Beam Expose to X-ray Beam Mount_Crystal->XRay_Beam Collect_Data Collect Diffraction Data XRay_Beam->Collect_Data Process_Data Process Data (Indexing, Integration) Collect_Data->Process_Data Solve_Structure Solve Phase Problem (Direct Methods) Process_Data->Solve_Structure Refine_Structure Refine Atomic Positions Solve_Structure->Refine_Structure Validate_Structure Validate Structure (e.g., CheckCIF) Refine_Structure->Validate_Structure Determine_Absolute_Config Determine Absolute Configuration (Flack Parameter) Validate_Structure->Determine_Absolute_Config Final_Structure Final Crystal Structure Determine_Absolute_Config->Final_Structure

Workflow for Crystal Structure Determination

A Spectroscopic Comparison of (R)- and (S)-Tetrahydrofuran-3-ylmethanol: An Analytical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Enantiomers, such as (R)- and (S)-Tetrahydrofuran-3-ylmethanol, are stereoisomers that are non-superimposable mirror images of each other. A fundamental principle in stereochemistry dictates that enantiomers exhibit identical physical and chemical properties in an achiral environment. Consequently, their spectroscopic signatures under standard analytical conditions are indistinguishable. This guide provides a comparative overview of the spectroscopic data for (R)- and (S)-Tetrahydrofuran-3-ylmethanol, highlighting this identity and presenting the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Differentiation between these enantiomers requires specialized chiral techniques, which are beyond the scope of this standard comparison.

Data Presentation

The following tables summarize the expected quantitative data for both (R)- and (S)-Tetrahydrofuran-3-ylmethanol based on standard spectroscopic methods. As they are enantiomers, the data presented is identical for both compounds in achiral solvents.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)
Chemical Shift (δ) ppm Assignment
~3.85 - 3.95 (m)H-5 (CH₂)
~3.65 - 3.75 (m)H-2 (CH₂)
~3.40 - 3.50 (d)H-6 (CH₂OH)
~2.40 - 2.50 (m)H-3 (CH)
~1.85 - 2.00 (m)H-4a (CH₂)
~1.60 - 1.75 (m)H-4b (CH₂)
Variable (br s)-OH
Note: Spectra are typically recorded in deuterated solvents like CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.[1][2][3][4]

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Frequency (cm⁻¹) Assignment Intensity
3600 - 3200O-H stretch (alcohol)Broad, Strong
3000 - 2850C-H stretch (alkane)Medium-Strong
1100 - 1000C-O stretch (ether and alcohol)Strong
1470 - 1430C-H bend (alkane)Medium
Note: The broadness of the O-H stretch is due to hydrogen bonding.[5][6][7][8][9]

Table 3: Mass Spectrometry (MS) Data

m/z Ratio Assignment
102.1[M]⁺ (Molecular Ion)
101.1[M-H]⁺
85.1[M-OH]⁺
71.1[M-CH₂OH]⁺
57.0C₄H₉⁺ fragment
43.0C₃H₇⁺ or C₂H₃O⁺ fragment
Note: Fragmentation patterns depend on the ionization technique used (e.g., Electron Ionization - EI).[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.[11]

  • Sample Preparation: Approximately 5-10 mg of the analyte ((R)- or (S)-Tetrahydrofuran-3-ylmethanol) is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).[1]

  • Data Acquisition:

    • ¹H NMR: The sample is placed in the spectrometer, and the magnetic field is shimmed. A proton spectrum is acquired using a standard pulse sequence. Key parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.[12]

    • ¹³C NMR: A carbon spectrum is acquired using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans are typically required due to the lower natural abundance of ¹³C.[1][13]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the TMS signal.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation:

    • Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

    • Solution: The sample is dissolved in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The solution is then placed in a sample cell.

  • Data Acquisition: A background spectrum of the empty salt plates or the pure solvent is recorded. The sample is then scanned, and the background is automatically subtracted. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.[14]

  • Data Processing: The resulting interferogram is Fourier transformed to produce the final IR spectrum, which is plotted as percent transmittance versus wavenumber (cm⁻¹).[7]

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[15]

  • Sample Preparation: A dilute solution of the analyte is prepared in a volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: The sample is introduced into the ion source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI). In EI, high-energy electrons bombard the molecule, causing ionization and fragmentation. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge (m/z) ratio.

  • Data Processing: The detector signal is used to generate a mass spectrum, which plots relative ion abundance versus the m/z ratio.

Mandatory Visualization

The logical workflow for the spectroscopic analysis of enantiomers is depicted below.

G Spectroscopic Analysis Workflow for Enantiomers cluster_enantiomers Enantiomers cluster_analysis Standard Spectroscopic Analysis (Achiral Environment) cluster_results Results cluster_chiral Further Analysis R_Enantiomer (R)-Tetrahydrofuran-3-ylmethanol NMR NMR Spectroscopy R_Enantiomer->NMR IR IR Spectroscopy R_Enantiomer->IR MS Mass Spectrometry R_Enantiomer->MS S_Enantiomer (S)-Tetrahydrofuran-3-ylmethanol S_Enantiomer->NMR S_Enantiomer->IR S_Enantiomer->MS Identical_Spectra Identical Spectra Obtained (Structure Confirmed) NMR->Identical_Spectra IR->Identical_Spectra MS->Identical_Spectra Chiral_Analysis Chiral Analysis Required (e.g., Chiral NMR, Polarimetry) Identical_Spectra->Chiral_Analysis Differentiation Enantiomers Differentiated Chiral_Analysis->Differentiation

Caption: Workflow for the spectroscopic comparison of enantiomers.

References

A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-Tetrahydrofuran-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the use of chiral building blocks is paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). (R)-Tetrahydrofuran-3-ylmethanol stands as a valuable C5 chiral building block, but a variety of structural and functional alternatives offer researchers a broader palette for molecular design and optimization. This guide provides an objective comparison of this compound with key alternatives, supported by physicochemical data and detailed experimental protocols. The alternatives explored include (S)-Tetrahydrofuran-3-ylmethanol, (R)-3-Aminotetrahydrofuran, (S)-2-Methyltetrahydrofuran, and chiral tetrahydropyran-3-ylmethanol.

Physicochemical Properties: A Comparative Overview

The selection of a chiral building block is often guided by its physical and chemical properties, which can influence reaction conditions, solubility, and ultimately, the properties of the final API. The following table summarizes key physicochemical data for this compound and its alternatives.

PropertyThis compound(S)-Tetrahydrofuran-3-ylmethanol(R)-3-Aminotetrahydrofuran(S)-2-MethyltetrahydrofuranChiral (Tetrahydropyran-3-yl)methanol
Molecular Formula C₅H₁₀O₂C₅H₁₀O₂C₄H₉NOC₅H₁₀OC₆H₁₂O₂
Molecular Weight 102.13 g/mol 102.13 g/mol 87.12 g/mol [1]86.13 g/mol [2]116.16 g/mol [3]
Boiling Point 76-77 °C at 4 mm Hg[4]No data available126 °C[5]80 °C[6]No data available
Density 1.061 g/mL[4]No data available0.997 g/mL[5]0.854 g/mL[7]No data available
Refractive Index No data availableNo data available1.458 at 20 °C1.406 at 20 °C[8]No data available
Solubility No data availableNo data availableSoluble in DMF, DMSO, Ethanol, PBS (pH 7.2)[5]Partially miscible with water (14 g/100 g)[2]No data available
Chirality Center C3C3C3C2C3

Performance and Applications of Chiral Alternatives

The utility of a chiral building block is ultimately determined by its performance in chemical synthesis and its contribution to the biological activity of the final molecule.

(S)-Tetrahydrofuran-3-ylmethanol: As the enantiomer of the parent compound, it offers the opposite stereochemistry at the C3 position. This is crucial in structure-activity relationship (SAR) studies where the spatial orientation of substituents can dramatically impact biological target binding.

(R)-3-Aminotetrahydrofuran: This analogue introduces a basic nitrogen atom, providing a handle for a variety of chemical transformations, such as amide bond formation, and can serve as a key pharmacophoric element. For instance, (R)-3-aminotetrahydrofuran is a crucial intermediate in the synthesis of the antiarrhythmic drug Tecadenoson.[9]

(S)-2-Methyltetrahydrofuran: This building block shifts the chiral center to the C2 position and introduces a methyl group. 2-Methyltetrahydrofuran is also gaining traction as a greener solvent alternative to THF in many chemical processes.[2][7] Its use as a building block provides a different substitution pattern on the tetrahydrofuran ring.

Chiral (Tetrahydropyran-3-yl)methanol: Expanding the ring from a five-membered furanose to a six-membered pyranose structure significantly alters the conformational properties of the molecule. Tetrahydropyran rings are common motifs in natural products and can influence the pharmacokinetic properties of a drug.[10] These building blocks can be used as organic synthesis intermediates and pharmaceutical intermediates.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these chiral building blocks.

Protocol 1: Synthesis of Tecadenoson using (R)-3-Aminotetrahydrofuran

This protocol describes the synthesis of the API Tecadenoson, highlighting the use of (R)-3-aminotetrahydrofuran as a key building block.[12]

Materials:

  • 6-chloroinosine

  • (R)-3-aminotetrahydrofuran hydrochloride

  • Triethylamine

  • Ethanol

  • Dichloromethane

  • Methanol

Procedure:

  • Under an inert atmosphere, suspend 6-chloroinosine (143 mg, 0.50 mmol), (R)-3-aminotetrahydrofuran hydrochloride (148 mg, 1.50 mmol), and triethylamine (0.21 mL, 1.50 mmol) in ethanol (4.0 mL).

  • Reflux the suspension for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography using a mixture of dichloromethane and methanol (9:1) as the eluent.

  • The final product, Tecadenoson, is obtained as a white powder (93 mg, 55% yield).[12]

Protocol 2: Sharpless Asymmetric Epoxidation for the Synthesis of Chiral Alcohols

The Sharpless Asymmetric Epoxidation is a powerful method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[13] This method is a cornerstone in the synthesis of a wide variety of chiral building blocks.

Materials:

  • Titanium(IV) isopropoxide (Ti(O-i-Pr)₄)

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • Geraniol (or other allylic alcohol)

  • tert-Butyl hydroperoxide (TBHP) in toluene (anhydrous)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 10% aqueous solution of tartaric acid

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add powdered 4Å molecular sieves.

  • Add anhydrous dichloromethane and cool the flask to -20 °C.

  • To the cooled suspension, add D-(-)-DIPT followed by Ti(O-i-Pr)₄ via syringe and stir for 30 minutes at -20 °C.

  • Add the allylic alcohol (e.g., geraniol) to the reaction mixture.

  • Slowly add a pre-cooled (-20 °C) anhydrous solution of TBHP in toluene dropwise, ensuring the internal temperature remains below -10 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature.

  • Stir vigorously for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting epoxy alcohol by flash column chromatography.

Visualizing the Role of Chiral Building Blocks in Drug Discovery

The following diagram illustrates a generalized workflow for the integration of chiral building blocks in the drug discovery pipeline, from initial concept to a drug candidate.

G Workflow for Chiral Building Block Integration in Drug Discovery chiral_pool Chiral Pool (e.g., Amino Acids, Sugars) building_block Chiral Building Block (e.g., this compound) chiral_pool->building_block asymmetric_synthesis Asymmetric Synthesis (e.g., Sharpless Epoxidation) asymmetric_synthesis->building_block diversification Functional Group Interconversion & Derivatization building_block->diversification sar_studies Structure-Activity Relationship (SAR) Studies building_block->sar_studies alternatives Alternative Chiral Building Blocks (e.g., (R)-3-Aminotetrahydrofuran) alternatives->sar_studies diversification->alternatives lead_optimization Lead Optimization (ADME/Tox Properties) sar_studies->lead_optimization drug_candidate Drug Candidate lead_optimization->drug_candidate

Caption: Generalized workflow for the role of chiral building blocks in drug discovery.

Conclusion

While this compound is a versatile and valuable chiral building block, a range of viable alternatives exists, each with unique properties and potential applications. The choice of a specific building block will depend on the synthetic strategy, the desired physicochemical properties of the target molecule, and the specific biological interactions being targeted. This guide provides a foundational comparison to aid researchers in making informed decisions for the design and synthesis of novel chiral molecules. The provided experimental protocols offer practical guidance for the implementation of these building blocks in a laboratory setting. The continued exploration and development of novel chiral building blocks will undoubtedly fuel future innovations in drug discovery.

References

A Comparative Guide to the Synthesis of Tetrahydrofuran: Validating the Mechanism of Lewis Acid-Mediated Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lewis acid-mediated synthesis of tetrahydrofuran (THF) with established alternative methods. By presenting key performance indicators, detailed experimental protocols, and mechanistic diagrams, this document aims to assist researchers in selecting the optimal synthetic strategy for their specific needs, from laboratory-scale synthesis to industrial production.

Lewis Acid-Mediated Tetrahydrofuran Synthesis: A Versatile Approach

Lewis acid catalysis offers a powerful and versatile strategy for the synthesis of substituted and unsubstituted tetrahydrofurans. These reactions often proceed under mild conditions with high levels of stereocontrol, making them particularly attractive for the synthesis of complex molecules in pharmaceutical and natural product chemistry. The mechanism of Lewis acid-mediated THF synthesis is diverse and highly dependent on the starting materials and the choice of Lewis acid. Common pathways include Prins-type cyclizations, [3+2] cycloadditions, and intramolecular hydroalkoxylation of alkenols.

Performance Comparison of Common Lewis Acids

The choice of Lewis acid is critical and significantly influences the reaction's yield, stereoselectivity, and reaction time. Below is a comparative summary of commonly employed Lewis acids in the synthesis of substituted tetrahydrofurans from β-benzyloxy aldehydes and ethyl diazoacetate.

Lewis AcidEquivalentsTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
SnCl₄0.5-78 to 0175>10:1[1]
TiCl₄2.0-78 to 0165>10:1[1]
BF₃·OEt₂2.0-78 to 0148>10:1[1]

Key Observations:

  • Tin(IV) chloride (SnCl₄) emerges as a highly effective Lewis acid for this transformation, providing the highest yield with excellent diastereoselectivity.[1]

  • Titanium(IV) chloride (TiCl₄) also affords good yield and high stereocontrol.

  • Boron trifluoride etherate (BF₃·OEt₂) , while effective in promoting the reaction, results in a comparatively lower yield under these specific conditions.[1]

Mechanistic Pathways and Visualizations

The underlying mechanisms of Lewis acid-mediated THF synthesis are crucial for understanding and optimizing these reactions. Below are graphical representations of key mechanistic pathways.

Lewis_Acid_Activation Substrate Substrate (e.g., Aldehyde) ActivatedComplex Activated Complex [Substrate-LA] Substrate->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex Product Product ActivatedComplex->Product Reaction Nucleophile Nucleophile Nucleophile->ActivatedComplex Attack

Caption: General mechanism of Lewis acid activation.

Prins_Cyclization Aldehyde Aldehyde Oxocarbenium_Ion Oxocarbenium Ion Aldehyde->Oxocarbenium_Ion Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Oxocarbenium_Ion Lewis_Acid Lewis Acid Lewis_Acid->Oxocarbenium_Ion THF_Cation Tetrahydrofuranyl Cation Oxocarbenium_Ion->THF_Cation Intramolecular Cyclization THF_Product Substituted THF THF_Cation->THF_Product Nucleophilic Quench

Caption: Prins-type cyclization for THF synthesis.

Experimental Protocol: SnCl₄-Mediated Synthesis of a Substituted Tetrahydrofuran

This protocol is based on the highly efficient synthesis of a substituted tetrahydrofuran from a β-benzyloxy aldehyde and ethyl diazoacetate.[1]

Materials:

  • β-Benzyloxy aldehyde (1.0 equiv)

  • Ethyl diazoacetate (2.0 equiv)

  • Tin(IV) chloride (SnCl₄) (0.5 equiv)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the β-benzyloxy aldehyde in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere.

  • Ethyl diazoacetate is added to the cooled solution.

  • A solution of SnCl₄ in dichloromethane is added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to 0 °C over 30 minutes.

  • The reaction is quenched by the addition of saturated aqueous NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.

Alternative Methods for Tetrahydrofuran Synthesis

While Lewis acid-mediated methods offer significant advantages in terms of stereocontrol and substrate scope, several other methods are widely used, particularly for the industrial production of unsubstituted THF.

Dehydration of 1,4-Butanediol

The acid-catalyzed dehydration of 1,4-butanediol is a major industrial route for the production of THF. Various acidic catalysts can be employed for this process.

CatalystTemperature (°C)PressureYield (%)Reference
Sulfuric Acid100-140Atmospheric>99[2]
Zirconium Sulfate200Atmospheric99.5[3]
Acidic Alumina200Atmospheric-[3]
Tungstophosphoric Acid200Atmospheric-[3]
Silica-Alumina200Atmospheric-[3]

Key Observations:

  • Both traditional mineral acids like sulfuric acid and solid acid catalysts like zirconium sulfate are highly effective, achieving near-quantitative yields.[2][3]

  • The use of solid acid catalysts can simplify catalyst separation and reduce corrosion issues associated with strong mineral acids.

Dehydration_Workflow BDO 1,4-Butanediol Reactor Reactor (Acid Catalyst) BDO->Reactor Distillation Distillation Reactor->Distillation Crude Product THF Tetrahydrofuran Distillation->THF Water Water Distillation->Water

References

Safety Operating Guide

Proper Disposal of (R)-Tetrahydrofuran-3-ylmethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of (R)-Tetrahydrofuran-3-ylmethanol, a flammable liquid that requires careful handling due to its hazardous properties. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to maintain a safe working environment and comply with regulatory standards.

This compound, like its parent compound tetrahydrofuran (THF), is a flammable solvent that can form explosive peroxides upon storage and exposure to air.[1] Improper disposal can lead to fire hazards, environmental contamination, and potential health risks. Therefore, it must be treated as hazardous waste and disposed of through an approved waste disposal facility.[2][3]

Quantitative Data and Hazard Classification

While specific concentration limits for disposal are determined by local, state, and federal regulations and the capabilities of the designated waste disposal facility, the following classifications provide essential information for waste manifests and safety protocols.

Data PointClassificationSource
EPA Hazardous Waste Code U213 (for Tetrahydrofuran)[3][4]
GHS Hazard Statements H225, H302, H319, H335, H336, H351
GHS Pictograms Flame, Exclamation Mark, Health Hazard[5]

Note: The EPA waste code U213 is for unused commercial chemical products containing tetrahydrofuran as the sole active ingredient.[6] Waste mixtures may have different classifications.

Experimental Protocols: Peroxide Detection

Due to the potential for peroxide formation, it is crucial to test for peroxides before disposal, especially if the container has been open for an extended period (e.g., over 6 months) or if visual signs of crystallization are present.[4][7]

Methodology for Peroxide Test Strips:

  • Don appropriate Personal Protective Equipment (PPE): This includes chemical safety goggles, a face shield, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile or neoprene).

  • Work in a well-ventilated area: Preferably within a certified chemical fume hood.

  • Carefully open the container: If crystals are observed around the cap or in the liquid, do not proceed.[1][8] Consider this an extreme hazard and contact your institution's Environmental Health and Safety (EHS) office immediately.[1][8]

  • Dip the test strip into the liquid: Immerse the reactive zone of the strip in the this compound for the time specified by the manufacturer.

  • Observe the color change: Compare the color of the test strip to the color scale provided with the kit to determine the peroxide concentration.

  • Record the result: Note the date and the peroxide concentration on the container's label.

Step-by-Step Disposal Procedures

The proper disposal of this compound is a multi-step process that ensures the safety of laboratory personnel and compliance with regulations.

  • Characterization and Labeling:

    • Properly identify the waste. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."

    • Indicate the hazards associated with the chemical (e.g., Flammable, Irritant, Potential Peroxide Former).

  • Container Management:

    • Use a compatible, leak-proof container for waste collection.[9] The original container is often suitable.

    • Keep the container tightly closed at all times, except when adding waste.[4][9]

    • Ensure the container is in good condition, free from cracks or corrosion.[9]

  • Waste Segregation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area.

    • Segregate it from incompatible materials, such as strong oxidizing agents.[10]

    • Store in a cool, dry, and well-ventilated area away from sources of heat, sparks, or open flames.[3][5]

  • Peroxide Management:

    • Date containers upon receipt and upon opening.[4]

    • Dispose of unopened containers within one year of the receipt date.[10]

    • Dispose of opened containers within six months of the opening date.[10]

    • Test for peroxides periodically. If the peroxide level is high or if crystals are present, do not handle the container and contact your EHS office for guidance.[8][11]

  • Spill Management:

    • Small spills: Absorb the spill with an inert material such as vermiculite or sand. Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.

    • Large spills: Evacuate the area immediately.[4] Turn off all ignition sources and contact your institution's EHS office or emergency response team.[6]

  • Arranging for Disposal:

    • Contact your institution's EHS office to schedule a hazardous waste pickup.[8]

    • Provide them with all necessary information, including the chemical name, quantity, and any known hazards (e.g., peroxide formation).

    • Do not attempt to transport hazardous waste yourself.[10]

Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

start Begin Disposal Process for This compound check_peroxides Visually inspect for crystals. Test for peroxides if necessary. start->check_peroxides peroxides_present Peroxides Detected or Crystals Present? check_peroxides->peroxides_present contact_ehs Do Not Handle! Contact EHS Immediately. peroxides_present->contact_ehs Yes prepare_for_disposal Prepare for Disposal peroxides_present->prepare_for_disposal No label_container Label container as Hazardous Waste with chemical name and hazards. prepare_for_disposal->label_container store_safely Store in a designated Satellite Accumulation Area. Segregate from incompatibles. label_container->store_safely schedule_pickup Schedule a hazardous waste pickup with EHS. store_safely->schedule_pickup end Disposal Complete schedule_pickup->end

References

Personal protective equipment for handling (R)-Tetrahydrofuran-3-ylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of (R)-Tetrahydrofuran-3-ylmethanol (CAS No. 124506-31-6). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential hazards. Like other tetrahydrofuran derivatives, it is considered a flammable liquid and can cause skin and serious eye irritation.[1][2][3] Vapors may also lead to respiratory irritation, drowsiness, or dizziness.[4] A significant and critical hazard associated with tetrahydrofuran and its derivatives is the potential to form explosive peroxides upon exposure to air and light, especially during storage.[5][6]

Quantitative Data Summary

PropertyValueSource/Analogy
Molecular Formula C5H10O2
Physical Form Colorless to yellow to brown liquid or semi-solid
Hazard Statements H227, H315, H319, H335
Signal Word Warning
Primary Hazards Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1][2][3]
Storage Temperature 2-8°C, Sealed in dry conditions

Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[5]To protect against splashes and vapors that can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Teflon, or Silver Shield®/4H®).[7] Standard nitrile gloves offer very limited protection and should be avoided for prolonged contact.[6][7][8]To prevent skin contact, which can cause irritation.[1][2][3] THF and its derivatives can permeate nitrile gloves quickly.[6][7][8]
Body Protection Flame-retardant lab coat and closed-toe shoes.[5]To protect against splashes and in case of fire.
Respiratory Protection Required when vapors or aerosols are generated. All work should be conducted in a certified chemical fume hood.[5]To prevent inhalation of vapors which may cause respiratory irritation.[4]

Operational Plan for Safe Handling

This step-by-step protocol is designed to minimize exposure and mitigate risks during the handling of this compound.

Experimental Workflow Diagram

prep Preparation peroxide Peroxide Check prep->peroxide Before use handling Handling in Fume Hood storage Short-Term Storage handling->storage If necessary disposal Waste Disposal handling->disposal spill Spill Management handling->spill In case of spill peroxide->handling

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Before beginning work, ensure that a copy of the Safety Data Sheet (SDS) is readily accessible.

    • Verify that a functioning safety shower and eyewash station are nearby.

    • Assemble all necessary equipment and reagents within a certified chemical fume hood to minimize time spent handling the open chemical.[5]

    • Don all required PPE as specified in the table above.

  • Peroxide Check:

    • Like other ethers, tetrahydrofuran derivatives can form explosive peroxides.[6][9] Containers should be dated upon receipt and upon opening.[6][8]

    • Before using, especially from a previously opened container, test for the presence of peroxides using peroxide test strips.[7][9]

    • Do not proceed if peroxide levels are high or if crystals are visible around the cap. [6][8] In such cases, contact your institution's Environmental Health and Safety (EHS) office immediately.[8]

  • Handling and Use:

    • Conduct all manipulations of this compound inside a chemical fume hood to control vapor inhalation.[5]

    • Use the smallest quantity of the chemical necessary for the experiment to minimize waste and potential exposure.[8]

    • Keep the container tightly closed when not in use to prevent the release of flammable vapors and the formation of peroxides.[8]

    • Avoid contact with skin and eyes.[4] If contact occurs, flush the affected area with copious amounts of water and seek medical attention.[6]

  • Short-Term Storage:

    • If the chemical needs to be stored after opening, ensure the container is tightly sealed and stored away from heat, light, and ignition sources.[6][8]

    • Store in a designated flammable liquids cabinet.[8]

    • Clearly label the container with the date it was opened.[6]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.

Disposal Workflow Diagram

start End of Experiment waste_collection Collect Liquid Waste in Labeled Container start->waste_collection solid_waste Collect Contaminated Solids (Gloves, Wipes) start->solid_waste storage Store Waste in Satellite Accumulation Area waste_collection->storage solid_waste->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Logical workflow for the safe disposal of chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.

    • Dispose of the chemical as hazardous organic waste.[9]

  • Containerization:

    • Collect all liquid waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[5]

    • Contaminated solid waste, such as pipette tips, gloves, and absorbent materials, should be collected in a separate, clearly labeled container.[9]

  • Spill Management:

    • In the event of a small spill, absorb the material with an inert absorbent like vermiculite or sand.[5]

    • Collect the contaminated absorbent material into a sealed container for disposal as hazardous waste.[5]

    • For larger spills, evacuate the area and contact your institution's EHS office immediately.[5]

  • Storage and Pickup:

    • Store waste containers in a designated satellite accumulation area, away from ignition sources and high-traffic areas.

    • Keep waste containers closed at all times, except when adding waste.

    • Arrange for professional waste disposal through your institution's EHS department in a timely manner.[5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.